Product packaging for 8-Azapurine(Cat. No.:CAS No. 179268-22-5)

8-Azapurine

Cat. No.: B068329
CAS No.: 179268-22-5
M. Wt: 121.1 g/mol
InChI Key: GIIGHSIIKVOWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Azapurine is a significant nitrogen-containing heterocyclic compound and a fundamental purine analog where a carbon atom in the purine scaffold is replaced by a nitrogen atom, forming an azapurine. This structural modification imparts unique electronic and binding properties, making it a versatile and valuable building block in medicinal chemistry and biochemical research. Its primary research value lies in its role as a key precursor for the synthesis of novel nucleoside and nucleotide analogs, particularly 8-azaguanine and 8-azaadenine derivatives. These analogs are extensively investigated for their potential as antiviral and anticancer agents, as they can be incorporated into nucleic acids, potentially leading to chain termination or miscoding, thereby inhibiting DNA/RNA replication and cellular proliferation. Researchers utilize this compound to study enzyme kinetics and inhibition, specifically targeting purine-processing enzymes like purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), providing insights into novel therapeutic strategies. Furthermore, its distinct structure serves as a core scaffold for developing diverse chemical libraries for high-throughput screening in drug discovery programs. This product is intended for research applications in chemical synthesis and biological investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N5 B068329 8-Azapurine CAS No. 179268-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIGHSIIKVOWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181745
Record name 8-Azapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-40-5, 99331-25-6
Record name Triazolopyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazolopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-AZAPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 8 Azapurine and Its Derivatives

Chemical Synthesis Approaches for 8-Azapurine (B62227) Scaffolds

Conventional and Reported Procedures for this compound Core Synthesis

The synthesis of the this compound core often starts from pyrimidine (B1678525) precursors. google.com A common method involves the nitrosation of the 5-position of a 2,4-diamino-6-substituted pyrimidine, followed by reduction to the 5-amino compound. google.com Subsequent N-nitrosation and cyclization yield the v-triazolo[d]pyrimidine, or this compound, ring system. google.com Another approach involves the condensation of 4-amino-1,2,3-triazole-5-carbonitrile and its N-alkyl derivatives with amidines. nuph.edu.ua

Two main strategies for introducing an alkyl substituent at the 6-position have been described. acs.org The first involves the formation of a triazole from cyanoacetamide via a Dimroth cyclocondensation with an azide (B81097), followed by N-acylation and basic ring closure. acs.org The second strategy introduces the alkyl group at the beginning of the synthesis on a pyrimidine starting material, which then undergoes N-alkylation, reduction of a nitro group, and diazotization-cyclization to form the 6-alkyl-8-azapurine. acs.org

Nucleophilic Substitution Strategies in this compound Synthesis

Nucleophilic substitution is a key strategy in the synthesis of this compound derivatives. nih.govrsc.org For instance, N6-amino and N6-hydrazone derivatives of this compound can be synthesized starting from 4,6-dichloropyrimidine. nih.govrsc.org The process begins with a nucleophilic substitution reaction with an amino alcohol to produce amino pyrimidines. nih.govrsc.org Further modifications can be made to these intermediates.

The synthesis of 6-alkoxyl-2-propylthio-8-azapurine nucleosides also utilizes nucleophilic substitution. sioc-journal.cn In this multi-step process, 9-[(2',3',5'-Tri-O-benzoyl)-β-D-ribofuranosyl]-6-chloro-2-propylthio-8-azapurine is created through a series of reactions including nucleophilic substitution. sioc-journal.cn The chloride in this intermediate is then displaced by various alcohols via nucleophilic substitution to yield the final products after deprotection. sioc-journal.cn

Diazotization and Amination/Hydrazonation Routes for this compound Derivatives

Diazotization and subsequent reactions are crucial for building the triazole ring of the this compound core. nih.govrsc.org Starting with amino pyrimidines, a diazotization reaction using hydrochloric acid and sodium nitrite (B80452) at low temperatures leads to the formation of triazolopyrimidines. nih.govrsc.org These intermediates can then undergo amination or hydrazonation. nih.govrsc.org

For example, to create N6-amino derivatives, the triazolopyrimidines are reacted with appropriate amines in the presence of an acid-binding agent like triethylamine (B128534) or N,N-diisopropylethylamine. nih.gov For N6-hydrazone derivatives, the triazolopyrimidines are first treated with hydrazine (B178648) hydrate (B1144303) to form intermediate hydrazinyl derivatives, which are then reacted with aromatic aldehydes. nih.govnih.gov

This diazotization approach is also used in the synthesis of 6-substituted purine (B94841) and this compound carbocyclic nucleoside analogues, where a diazonium intermediate is formed from diaminopyrimidines. tandfonline.com Similarly, the synthesis of 6-alkoxyl-2-propylthio-8-azapurine nucleosides involves a diazotization and coupling reaction step. sioc-journal.cn

Regiospecific Alkylation Methodologies, particularly N9-Alkylation of 8-Azapurines

Regiospecific alkylation, especially at the N9 position, is important for creating specific this compound derivatives, including analogues of antiviral drugs. researchgate.net A reconstructive methodology has been developed for the regiospecific synthesis of N9-alkylated 8-azapurines. researchgate.net This method starts with 2,5-diamino-4-alkylaminopyrimidines, which are converted to the corresponding 2-amino-N9-alkyl-8-azapurines in high yields through a diazotization reaction. researchgate.net This approach has been successfully used to synthesize analogues of the antiviral drug Penciclovir, which contain hydroxy groups in the pseudoriboside moiety. researchgate.net

Alkylation of 8-azapurines can also lead to a mixture of regioisomers. For example, the reaction of 8-azaadenine (B1664206), 8-aza-2,6-diaminopurine, and 8-azaguanine (B1665908) with phosphoroorganic synthons using cesium carbonate produces a mix of N7-, N8-, and N9-alkylated derivatives. nih.govcuni.cz

Three-Step Synthetic Pathways for Fully Decorated this compound Derivatives

A novel three-step synthetic pathway has been developed for the creation of fully decorated 8-azapurines, with a particular focus on the challenging synthesis of 6-alkyl derivatives. acs.orgacs.orgkuleuven.be

The key steps in this pathway are:

Interrupted Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This initial step is used to synthesize 4-acyl-5-sulfanyl-1,2,3-triazoles. acs.org

Oxidation: The sulfanyl (B85325) group of the triazole intermediate is then oxidized to create 4-acyl-5-sulfonyl-1,2,3-triazoles. acs.org

Cyclization: The resulting biselectrophilic 4-acyl-5-sulfonyl-1,2,3-triazoles are reacted with bisnucleophilic amidines to yield the final, fully decorated 8-azapurines. acs.org

This method allows for a diverse range of substituents at various positions of the this compound scaffold and has been successfully scaled up without compromising the yield. acs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition in this compound Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This reaction is known for its high reaction rates, broad temperature tolerance, and insensitivity to aqueous conditions over a wide pH range. organic-chemistry.org

In the context of this compound synthesis, an interrupted CuAAC reaction is the first step in a three-step pathway to produce fully decorated derivatives. acs.orgresearchgate.net This reaction is used to form 4-acyl-5-sulfanyl-1,2,3-triazoles from various alkynes and azides. acs.orgresearchgate.net The mechanism of the CuAAC involves the formation of a copper acetylide which then reacts with the azide in a stepwise process, significantly lowering the activation energy compared to the uncatalyzed reaction. nih.gov This catalytic cycle allows for the regioselective synthesis of the triazole product. nih.gov

Enzymatic Synthesis of this compound Nucleosides

The enzymatic synthesis of this compound nucleosides offers a powerful alternative to chemical methods, often providing higher regioselectivity and milder reaction conditions. Purine nucleoside phosphorylase (PNP) is a key enzyme in this process, catalyzing the reversible phosphorolysis of purine nucleosides to the free purine base and ribose-1-phosphate. By manipulating reaction conditions, this equilibrium can be shifted towards synthesis.

Purine nucleoside phosphorylase (PNP) catalyzes the ribosylation of 8-azapurines using α-D-ribose-1-phosphate as the ribose donor. researchgate.net This enzymatic reaction is a reverse of the natural phosphorolytic pathway. nih.gov The efficiency and site of ribosylation can vary significantly depending on the source of the PNP enzyme (e.g., mammalian versus bacterial) and the specific this compound substrate. rsc.orgresearchgate.net

For instance, mammalian PNPs, such as the one from calf spleen, effectively catalyze the synthesis of 8-azaguanosine from 8-azaguanine, particularly at a pH below 7. rsc.org In contrast, 8-azapurines are generally poor substrates for the E. coli PNP, exhibiting significantly lower catalytic rates compared to their natural purine counterparts. rsc.orgresearchgate.net The reaction is essentially irreversible in a phosphate-free medium, which drives the synthesis of the nucleoside product. rsc.org

The pH of the reaction medium plays a crucial role, as it influences the protonation state of the this compound substrate, with the neutral form being the preferred substrate for the enzyme. rsc.org For example, the synthesis of 8-azainosine using calf PNP is only observed at a pH below 6.5. rsc.orgresearchgate.net

A key feature of the enzymatic ribosylation of 8-azapurines is the potential for variable and site-selective glycosylation, leading to the formation of not only the canonical N9-ribosides but also N7- and N8-isomers. mdpi.com The specific ribosylation site is highly dependent on the source of the PNP enzyme and the structure of the this compound substrate. mdpi.comirb.hr

For example, when 2,6-diamino-8-azapurine (B97548) is the substrate, recombinant calf PNP primarily yields N7- and N8-ribosylated products. mdpi.comirb.hr The ratio of these products can be influenced by the reaction conditions. mdpi.com Conversely, using E. coli PNP with the same substrate results in a mixture of N8- and N9-substituted ribosides. mdpi.comirb.hr

In the case of 8-azaguanine, ribosylation with calf PNP leads exclusively to the N9-riboside. mdpi.comirb.hr However, when E. coli PNP is used, the main product is the N9-riboside, with minor amounts of highly fluorescent products suggested to be N7- and/or N8-ribosides. mdpi.com Similarly, the ribosylation of 8-azaxanthine (B11884) by E. coli xanthosine (B1684192) phosphorylase produces N7- or N8-ribosides, but not the N9-isomer. preprints.org This demonstrates that the choice of enzyme is a critical factor in directing the site of ribosylation.

This compound SubstrateEnzyme SourcePredominant Ribosylation Site(s)
2,6-Diamino-8-azapurineRecombinant Calf PNPN7 and N8 mdpi.comirb.hr
2,6-Diamino-8-azapurineE. coli PNPN8 and N9 mdpi.comirb.hr
8-AzaguanineCalf PNPN9 mdpi.comirb.hr
8-AzaguanineE. coli PNPN9 (major), N7/N8 (minor) mdpi.com
8-AzaxanthineE. coli Xanthosine PhosphorylaseN7 or N8 preprints.org

Point mutations in the active site of purine nucleoside phosphorylase (PNP) can significantly alter the regioselectivity of this compound ribosylation, providing a powerful tool for synthesizing specific, non-canonical nucleoside analogs. mdpi.comnih.gov By changing key amino acid residues, the enzyme's substrate preference and the position of ribose attachment can be modulated. nih.gov

For instance, a mutated form of calf PNP, N243D, when used for the ribosylation of 8-azaguanine, produces a mixture of the N9-riboside and the fluorescent N7-riboside, a departure from the wild-type enzyme which exclusively forms the N9-isomer. preprints.orgmdpi.com When this same mutant (N243D) is applied to 2,6-diamino-8-azapurine, it directs the ribosylation to the N7 and N9 positions, whereas the wild-type calf PNP yields N7- and N8-ribosides. nih.govmdpi.com

Similarly, a mutated form of E. coli PNP, D204N, can be used to generate non-typical ribosides of 8-azaadenine and 2,6-diamino-8-azapurine. nih.govmdpi.com While the wild-type E. coli PNP produces mainly the N9-riboside of 8-azaguanine, the D204N mutant, although slower, exhibits a similar specificity. nih.gov These findings highlight the potential of enzyme engineering to create novel this compound nucleosides with desired substitutions. nih.gov

This compound SubstrateEnzyme (Wild-Type)Ribosylation Site(s) (Wild-Type)Enzyme (Mutant)Ribosylation Site(s) (Mutant)
2,6-Diamino-8-azapurineCalf PNPN7 and N8 nih.govmdpi.comCalf PNP (N243D)N7 and N9 nih.govmdpi.com
8-AzaguanineCalf PNPN9 preprints.orgmdpi.comCalf PNP (N243D)N7 and N9 preprints.orgmdpi.com
8-AzaadenineE. coli PNPN9 nih.govE. coli PNP (D204N)N9 and N8 (tentative) nih.gov

Chemo-enzymatic strategies combine the strengths of both chemical synthesis and enzymatic catalysis to produce this compound analogs. These multi-step approaches often utilize enzymes for key transformations, such as glycosylation, where achieving regioselectivity can be challenging through purely chemical means. seela.netresearchgate.net

One prominent chemo-enzymatic method involves a cascade reaction using multiple enzymes in a "one-pot" synthesis. For example, the synthesis of 2′-deoxy-β-D-ribonucleosides of 8-azapurines can be achieved starting from 2-deoxy-D-ribose and the corresponding this compound base. seela.netresearchgate.net This process employs a cascade of three recombinant E. coli enzymes: ribokinase (RK), phosphopentomutase (PPM), and purine nucleoside phosphorylase (PNP). seela.netresearchgate.net Ribokinase phosphorylates the sugar, which is then converted to the α-1-phosphate by phosphopentomutase, the substrate for PNP-catalyzed glycosylation. nih.gov

This multi-enzyme system has been successfully applied to synthesize nucleosides of 8-azaguanine and allopurinol. nih.gov While the formation of 8-aza-2'-deoxyadenosine and 8-aza-2'-deoxyguanosine via this one-pot method proceeded slowly, other 8-aza-7-deazapurine analogs showed satisfactory conversion rates. seela.net These strategies highlight the utility of combining enzymatic steps to build complex nucleoside analogs from simple precursors. nih.gov

The enzymatic synthesis of 2′-deoxy-β-D-ribonucleosides of 8-azapurines has been successfully demonstrated using two primary methods. seela.netresearchgate.netthieme-connect.com

The first method is a transglycosylation reaction catalyzed by recombinant E. coli purine nucleoside phosphorylase (PNP). seela.netresearchgate.net In this approach, a 2'-deoxynucleoside such as 2'-deoxyguanosine (B1662781) or 2'-deoxycytidine (B1670253) serves as the donor of the 2-deoxy-D-ribofuranosyl moiety, which is transferred to an this compound base like 8-azaadenine or 8-azaguanine. seela.net This method generally results in good yields of the desired N9-substituted 2'-deoxynucleosides. seela.net

The second approach is a one-pot, multi-enzyme cascade synthesis starting from 2-deoxy-D-ribose and the nucleobase. seela.netresearchgate.net This system utilizes three recombinant E. coli enzymes: ribokinase (RK), phosphopentomutase (PPM), and purine nucleoside phosphorylase (PNP). seela.netresearchgate.net This cascade has been shown to be effective for producing 2'-deoxyribonucleosides of various 8-azapurines and 8-aza-7-deazapurines. nih.gov While the synthesis of 8-aza-2'-deoxyadenosine and 8-aza-2'-deoxyguanosine was found to be slow, the method proved efficient for other analogs. seela.net

Both methods provide efficient enzymatic routes to N9-2′-deoxy-β-D-ribonucleosides of 8-azapurines, offering an advantage over chemical syntheses which can suffer from the formation of isomeric mixtures. seela.net

Spectroscopic Characterization and Photophysical Mechanisms of 8 Azapurine

Fluorescence Emission Properties of 8-Azapurines

With the notable exception of 8-azahypoxanthine (B1664207) (8-azaHx), many 8-azapurine (B62227) analogs and their corresponding nucleosides display moderate to intense fluorescence. rsc.org This fluorescence is a key feature for their application as probes in studying enzymatic reactions, nucleic acid interactions, and other biological processes. nih.govresearchgate.net

The fluorescence of 8-azapurines is highly dependent on the pH of the aqueous medium, which dictates the ionization state of the molecule. rsc.orgnih.gov The neutral and ionic forms of these compounds often exhibit distinct emission properties.

For instance, 8-azaxanthine (B11884) (8-azaXan) displays intense fluorescence in weakly acidic aqueous solutions (pH < 4.5), but this emission vanishes at pH values above 6. rsc.orgmdpi.com This is due to the ground-state deprotonation of the triazole ring (pKa ≈ 4.8-4.9), leading to a non-fluorescent anion. rsc.orgmdpi.com In contrast, its N(8)-methyl derivative, which serves as a model for the main tautomeric form of 8-azaXan, is intensely fluorescent over a broad pH range of 2 to 11. mdpi.com

The fluorescence of this compound nucleosides is also pH-sensitive. 8-azaguanosine (8-azaGuo) is only weakly fluorescent as a neutral species but exhibits intense fluorescence in its deprotonated (anionic) form, with a pKa of approximately 8.05 to 9. rsc.orgacs.org Conversely, 8-azaadenosine (B80672) (8-azaAdo) is moderately fluorescent in its neutral form and non-fluorescent upon protonation. rsc.org 8-azainosine, unlike its base 8-azaHx, shows moderate fluorescence in neutral aqueous medium, which is attributed to its anionic form and disappears at a pH below 7.2. rsc.org The emission of 8-azaxanthosine is observable over a wide pH range, originating from its monoanionic form (pKa 4.6), which can be generated via ESPT even at pH values below its pKa. rsc.org

The table below summarizes the spectral parameters for the neutral and ionic forms of selected 8-azapurines and their nucleosides.

CompoundFormpKaUV Absorption (λmax, nm)Fluorescence (λmax, nm)
8-azaxanthine Neutral4.9-~420
Anion-Non-fluorescent
8-azaadenosine Neutral2.2278352
Cation262Non-fluorescent
8-azaguanosine Neutral8.05256~347 (weak)
Monoanion278360
8-azainosine Neutral7.9254Non-fluorescent
Monoanion275357
N(8)-methyl-8-azaxanthine Neutral7.05-420
Anion-420

Data compiled from various sources. rsc.orgmdpi.com

The fluorescence of 8-azapurines is significantly influenced by the solvent environment and isotopic composition. rsc.orgresearchgate.net For example, 8-azaxanthine exhibits dual fluorescence bands in weakly acidified alcoholic media, with maxima around 335-340 nm and 420 nm. researchgate.netmdpi.com However, in aqueous solutions, only the long-wavelength band at 420 nm is observed, which has an unusually large Stokes shift of over 12,000 cm⁻¹. mdpi.comnih.gov This solvent-dependent dual emission is also a characteristic of neutral forms of 8-azaisoguanine and its N-methyl derivatives. rsc.org

Isotope effects are also prominent. In deuterated methanol (B129727) (CH₃OD), the rise time of the long-wavelength emission for 8-azaxanthine is similar to that in regular methanol (CH₃OH), approximately 0.4–0.5 ns. mdpi.comnih.gov In aqueous media, the fluorescence decay times and quantum yields are about threefold longer in D₂O compared to H₂O. mdpi.com For N(8)-methyl-8-azaxanthine, decay times can be as long as 14 ns in D₂O. mdpi.comresearchgate.net These observations highlight the role of proton transfer in the excited-state dynamics of these molecules.

The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, varies significantly among different this compound derivatives. The 2,6-diamino-8-azapurine (B97548) nucleoside is one of the most intensely fluorescent nucleosides known. rsc.org Generally, N(8)-ribosides of many 8-azapurines, including N(8)-ribosyl-8-azaguanine and N(8)-ribosyl-2,6-diamino-8-azapurine, exhibit quantum yields comparable to some of the best-known fluorophores. nih.gov

In contrast, the parent this compound riboside (8-azanebularine) is essentially non-fluorescent (Φ < 0.001). rsc.org 8-azaadenosine (8-azaAdo) has a moderate quantum yield of 0.068 in its neutral form. rsc.org For 8-azaguanosine (8-azaGuo), the quantum yield is very low for the neutral species (<0.01) but increases dramatically to 0.55 for the monoanionic form. rsc.org 8-azainosine (8-azaIno) is non-fluorescent as a neutral compound but has a quantum yield of 0.018 in its monoanionic state. rsc.org

The table below presents the quantum yields for selected this compound nucleosides.

CompoundFormQuantum Yield (Φ)
This compound riboside Neutral<0.001
8-azaadenosine Neutral0.068
8-azaguanosine Neutral<0.01
Monoanion0.55
8-azainosine Neutral<0.001
Monoanion0.018

Data sourced from Wierzchowski et al. rsc.org

Excited-State Proton Transfer (ESPT) in 8-Azapurines

The significant differences in the acidity and basicity of 8-azapurines between their ground and excited states can lead to excited-state proton transfer (ESPT). rsc.org This phenomenon is responsible for the phototautomerism observed in several this compound derivatives. researchgate.net

In weakly acidic environments, 8-azaxanthine exhibits a long-wavelength fluorescence band around 420 nm, which has been identified as originating from a phototautomeric anion. rsc.org This anion is formed in the excited state of the fluorescent N(8)-H protomer through ESPT from the N(3) position. rsc.org The pKₐ* of the N(3)-H in the excited state has been calculated to be approximately -0.5, indicating rapid deprotonation even in moderately acidic aqueous solutions. rsc.org This process is slower in alcoholic solvents, which allows for the observation of emission from the neutral species at around 340 nm. rsc.orgmdpi.com

Similarly, 8-azaisoguanine and its N(8)-methyl derivative also display dual emission in neutral aqueous media, which is attributed to N(1)H-N(3)H phototautomerism, a process that can be catalyzed by water. mdpi.com The 8H-8AZADAP tautomer of 2,6-diamino-8-azapurine is believed to be responsible for the fluorescent band observed at 410 nm, elucidating the mechanism of its phototautomerism. researcher.life

Time-resolved fluorescence spectroscopy has been employed to investigate the kinetics of ESPT in 8-azapurines. mdpi.comnih.gov For 8-azaxanthine and its 8-methyl derivative in weakly acidified alcoholic media, the long-wavelength emission (at 420 nm) is delayed relative to the excitation pulse, which supports a photochemical transformation model. mdpi.comnih.gov

A detailed kinetic analysis of 8-azaxanthine fluorescence in methanol reveals a rise time of 0.4–0.5 ns for the long-wavelength band, which corresponds to the main decay component of the short-wavelength band at 340 nm. mdpi.comnih.govresearchgate.net A global analysis of the fluorescence decay identified three exponential components. mdpi.comnih.gov One component is the rise time, the second is attributed to the decay of the long-wavelength band (6.4 ns for 8-azaxanthine and 8.3 ns for its 8-methyl derivative), and a third, intermediate decay time (1.41 ns for 8-azaxanthine and 0.87 ns for its 8-methyl derivative) is of uncertain origin but may involve a contact ion pair. mdpi.comnih.gov In aqueous media, where only a single emission band is present, the fluorescence decay is monoexponential. mdpi.comresearchgate.net

The table below summarizes the fluorescence decay and rise times for 8-azaxanthine and its N(8)-methyl derivative in 1% aqueous methanol.

CompoundMediumComponentTime (ns)
8-azaxanthine Methanol/HClRise (long-λ)0.4-0.5
Decay (short-λ)~0.5
Decay (long-λ)6.4
Decay (intermediate)1.41
N(8)-methyl-8-azaxanthine Methanol/HClRise (long-λ)0.4-0.5
Decay (long-λ)8.3
Decay (intermediate)0.87

Data from a kinetic analysis of 8-azaxanthine fluorescence. mdpi.comnih.govresearchgate.net

UV-Vis Absorption Spectroscopy of this compound Derivatives

The UV-Vis absorption spectra of this compound derivatives are fundamental to understanding their electronic structure and are influenced by factors such as substitution, solvent, and pH. rsc.org These spectra typically exhibit characteristic absorption bands that correspond to π → π* and n → π* electronic transitions within the heterocyclic ring system.

Research has shown that the absorption maxima of this compound derivatives can be sensitive to the position of substitution. For instance, N(9)-methyl derivatives of 8-azaguanine (B1665908) show an absorption maximum at 251 nm, while the N(8)-methyl derivative exhibits a red-shifted absorption maximum at 293 nm. rsc.org The neutral form of 8-azaguanine at a pH of approximately 4.5 also shows a distinct UV absorption profile. rsc.org

The tautomeric state of the molecule, which can be influenced by the surrounding environment, also plays a significant role in the observed UV-Vis spectra. For example, in neutral aqueous solutions, 2,6-diamino-8-azapurine is predominantly in its N9H tautomeric form, and its ground-state tautomers can be analyzed using UV-Vis spectroscopy with peaks appearing in the 300–320 nm range. vulcanchem.com

Theoretical calculations, such as those based on Density Functional Theory (DFT), have been employed to predict and interpret the UV-Vis absorption spectra of newly synthesized this compound derivatives, including 2-aryl-1,2,3-triazolopyrimidines. rsc.org These computational approaches help in understanding the electronic transitions and the influence of molecular geometry on the absorption properties. rsc.org

The following table summarizes the UV absorption maxima for a selection of this compound derivatives, highlighting the influence of structure and pH on their spectroscopic properties.

CompoundConditionλmax (nm)Reference
8-Azaguanine (N(9)-methyl derivative)251 rsc.org
8-Azaguanine (N(8)-methyl derivative)293 rsc.org
2,6-Diamino-8-azapurineNeutral aqueous solution300-320 vulcanchem.com
9-(2-Hydroxyethoxymethyl)-8-azaguaninepH 1.0255 google.com
9-(2-Hydroxyethoxymethyl)-8-azaguaninepH 7.0250 google.com
9-(2-Hydroxyethoxymethyl)-8-azaguaninepH 13.0278 google.com

Mass Spectrometry for this compound Photo-Transformation Product Identification

Mass spectrometry is a critical analytical tool for identifying the products formed from the photo-transformation of this compound derivatives. This technique provides detailed information about the mass-to-charge ratio of ions, enabling the elucidation of molecular structures and fragmentation pathways.

Studies on various this compound derivatives, including 8-azaadenine (B1664206), 8-azahypoxanthine, 2,6-diamino-8-azapurine, 8-azaxanthine, and 8-azaguanine, have shown that their mass spectra are typically characterized by intense molecular ion peaks. nih.gov The fragmentation patterns observed upon electron impact are often analogous to those of their corresponding purine (B94841) counterparts. nih.gov For 8-azaadenine and 8-azahypoxanthine, a key initial fragmentation step involves the elimination of a nitrogen molecule from the molecular ion, a process that is less significant for the other 8-azapurines studied. nih.gov These fragmentation pathways are substantiated by metastable transitions and accurate mass measurements. nih.gov

In the investigation of new 2-aryl-1,2,3-triazolopyrimidines, mass spectrometry, in conjunction with quantum mechanical calculations, has been instrumental in proposing a photo-transformation pathway. rsc.org The data suggests that upon UV irradiation, a homolytic cleavage of a C-Cl bond occurs. rsc.org A series of mass spectrometry experiments helped to identify the structure of the active intermediate formed during this photo-transformation. rsc.orgresearchgate.net

Furthermore, high-resolution mass spectrometry (HRMS) is routinely used to characterize newly synthesized N6 derivatives of this compound, confirming their elemental composition and molecular weight. nih.gov

The following table provides a summary of key findings from mass spectrometry studies on this compound derivatives.

Compound/Derivative FamilyKey Mass Spectrometry FindingReference
8-Azaadenine, 8-AzahypoxanthineInitial fragmentation via elimination of N2. nih.gov
2,6-Diamino-8-azapurine, 8-Azaxanthine, 8-AzaguanineIntense molecular ion peaks; N2 elimination is a minor process. nih.gov
2-Aryl-1,2,3-triazolopyrimidinesIdentification of active intermediates from photo-transformation via C-Cl bond cleavage. rsc.orgresearchgate.net
N6 derivatives of this compoundCharacterization and confirmation of structure by HRMS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interconversion Studies of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of this compound derivatives in solution. Both ¹H and ¹³C NMR provide crucial information about the chemical environment of atoms within the molecule, allowing for the unambiguous determination of structure and the study of dynamic processes such as tautomerism and covalent hydration.

¹H NMR has been used to study the tautomeric equilibria of 8-azapurines. For example, the NH protons of 2,6-diamino-8-azapurine in its ground-state tautomers can be observed in the range of δ 6.5–7.5 ppm. vulcanchem.com The chemical shifts of protons are sensitive to the electronic environment, and changes in these shifts can indicate protonation, deprotonation, or other structural modifications. For instance, cation formation in this compound results in a downfield shift of the proton signals. rsc.org

NMR has also been vital in studying the covalent hydration of the this compound ring system. In aqueous solutions, some this compound derivatives can undergo reversible water addition across a C=N bond. The ¹H NMR spectrum of the hydrated this compound cation shows distinct peaks for the H-6 and H-2 protons at approximately 3.19 and 1.46 ppm, respectively, which is in good agreement with predicted values based on related heterocyclic systems. rsc.org

In the synthesis of novel this compound derivatives, such as N6-substituted analogs, ¹H and ¹³C NMR are standard characterization methods. nih.gov The chemical shifts (δ) and coupling constants (J) provide definitive evidence for the proposed structures. nih.gov Similarly, the structures of regioisomers of 1,2,3-triazole derivatives, which are related to 8-azapurines, have been distinguished using differences in the chemical shifts of specific protons, aided by the magnetic anisotropic effect of aryl groups and Nuclear Overhauser Effect (nOe) observations. clockss.org

The following table presents selected ¹H NMR chemical shift data for key protons in this compound and its derivatives, illustrating the utility of this technique in structural analysis.

Compound/DerivativeProtonChemical Shift (δ, ppm)Solvent/ConditionReference
2,6-Diamino-8-azapurineNH protons6.5–7.5- vulcanchem.com
This compound (neutral)H-20.80D₂O rsc.org
This compound (neutral)H-60.32D₂O rsc.org
This compound cation (hydrated)H-21.46D₂O rsc.org
This compound cation (hydrated)H-63.19D₂O rsc.org
6-Methyl-8-azapurine cation (anhydrous)H-20.54D₂O rsc.org

Molecular Interactions and Biochemical Pathways of 8 Azapurine

Interactions of 8-Azapurines with Enzymes of Purine (B94841) Metabolism

The substitution of the carbon atom at position 8 of the purine ring with a nitrogen atom creates 8-azapurines, a class of compounds that act as isosteres of natural purines and can participate in a variety of biochemical transformations. researchgate.net Their interactions with key enzymes in purine metabolism are of significant interest.

8-Azapurine (B62227) as Substrates for Purine Nucleoside Phosphorylase (PNP) in Synthetic Pathways

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. Several this compound derivatives have been identified as substrates for PNP, particularly in the reverse, synthetic reaction. researchgate.netrsc.orgresearchgate.net This property has been exploited for the enzymatic synthesis of various this compound nucleosides. nih.govmdpi.com

Notably, 8-azaguanine (B1665908) and 2,6-diamino-8-azapurine (B97548) serve as substrates for PNP, leading to the formation of their corresponding ribosides. nih.govvulcanchem.com The efficiency and regioselectivity of this ribosylation can be influenced by the source of the PNP enzyme (e.g., mammalian vs. bacterial) and by site-directed mutagenesis of the enzyme's active site. nih.gov For instance, wild-type calf PNP acting on 2,6-diamino-8-azapurine produces N7- and N8-ribosides, whereas a mutant form, N243D, directs the synthesis to N9- and N7-ribosides. nih.gov

While this compound nucleosides like 8-azaguanosine, 8-azainosine, and 8-azaadenosine (B80672) are generally more resistant to phosphorolysis by PNP compared to their natural counterparts, the synthetic pathway is more favorable. researchgate.netresearchgate.net The equilibrium for the synthesis of 8-azaguanosine from 8-azaguanine, for example, heavily favors nucleoside formation. nih.gov The kinetic parameters for the synthesis of this compound nucleosides have been determined using both spectrophotometric and fluorimetric methods, taking advantage of the fluorescent properties of these compounds. researchgate.net

Mammalian PNP, including the human enzyme, is quite effective at catalyzing the synthesis of 8-azaguanosine, particularly at a pH below 7. researchgate.net In contrast, 8-azapurines are generally poor substrates for the E. coli PNP. researchgate.net The interaction of 8-azaguanine with calf PNP has been studied through molecular modeling, which suggests that the protonation state of a key active site residue, Glu-201, influences substrate recognition. acs.org

Table 1: Ribosylation of this compound Derivatives by Purine Nucleoside Phosphorylase (PNP)

This compound Substrate PNP Source Primary Ribosylation Products Notes
8-Azaguanine Calf Spleen N9-riboside The synthesis is readily and almost irreversibly catalyzed. mdpi.com
2,6-Diamino-8-azapurine Wild-type Calf N7- and N8-ribosides ---
2,6-Diamino-8-azapurine N243D Mutant Calf N9- and N7-ribosides Point mutation alters regioselectivity. nih.gov

Influence of this compound on IMP Dehydrogenase Activity

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). The 8-aza analogue of IMP, 8-aza-IMP, is readily oxidized to 8-aza-XMP by IMP dehydrogenase. rsc.org In some pathogenic organisms, such as Tritrichomonas foetus, 8-azaguanine is thought to be incorporated into the nucleotide pool and subsequently affects pathways involving IMP. nih.gov Mycophenolic acid, a known IMPDH inhibitor, blocks the conversion of IMP to GMP, and some this compound derivatives can interfere with similar points in purine metabolism. nih.gov In Bacillus subtilis, the repressive effect of guanosine (B1672433) on IMP dehydrogenase was not antagonized by adenosine (B11128) in an 8-azaguanine-resistant mutant, suggesting an altered regulatory pattern. oup.com

Interactions with GMP Synthetase

GMP synthetase catalyzes the final step in the de novo synthesis of guanosine monophosphate (GMP), converting XMP to GMP. The metabolite 8-aza-XMP, formed from the oxidation of 8-aza-IMP, serves as a moderately good substrate for GMP synthetase. rsc.org In studies on Plasmodium falciparum, the causative agent of malaria, 8-azaguanine was found to be a moderate inhibitor of GMP synthetase. portlandpress.com

Effects on OMP Decarboxylase

Orotidine 5'-monophosphate (OMP) decarboxylase is a key enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. Interestingly, the this compound nucleotide, 8-aza-XMP, has been identified as a relatively potent inhibitor of OMP decarboxylase, with a reported Ki of approximately 0.4 µM. rsc.org This interaction highlights a cross-pathway inhibition, where a metabolite from the purine pathway affects pyrimidine synthesis.

Interactions with Adenosine Deaminase (ADA)

Adenosine deaminase (ADA) is an enzyme in the purine salvage pathway that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. 8-Azaadenosine has been identified as a good substrate for adenosine deaminase. biosearchtech.comoup.com This enzymatic conversion has been utilized in the synthesis of 8-azainosine from 8-azaadenosine. escholarship.org Furthermore, 8-azaadenosine is also an inhibitor of a specific type of adenosine deaminase that acts on double-stranded RNA, known as ADAR1. medchemexpress.comcaymanchem.com However, some studies suggest that 8-azaadenosine is not a selective inhibitor of ADAR. researchgate.net

This compound Interactions with Xanthine (B1682287) Oxidase

Xanthine oxidase is a critical enzyme in purine catabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Several this compound compounds have been shown to interact with this enzyme. 8-Azaadenine (B1664206) has been identified as an inhibitor of xanthine oxidase, with a reported Ki value of 0.66 µM.

In vivo studies in rats have demonstrated that 8-azaguanine inhibits the catabolism of xanthine, indicating an effect on the xanthine oxidase system. aacrjournals.org Similarly, both 8-azaguanine and 8-azaxanthine (B11884) have been found to inhibit nitrate (B79036) reduction in mouse liver, a process linked to xanthine oxidase activity. tandfonline.com In Pseudomonas aeruginosa, while 8-azaguanine and 8-azaxanthine themselves are not oxidized, they inhibit the adaptive synthesis of xanthine oxidase. microbiologyresearch.org 8-Azaxanthine is also a known inhibitor of urate oxidase, an enzyme that further metabolizes uric acid in many species. researchgate.netresearchgate.net

Role of 8-Azapurines as Analogs in Cellular Purine Metabolism

8-Azapurines are a class of compounds that are isosteric and isomorphic analogs of natural purines, meaning they have a similar shape and volume. researchgate.netnih.govnih.gov This structural similarity allows them to substitute for natural purines in a variety of biochemical processes and pathways. researchgate.netnih.govnih.govresearchgate.net The metabolic activation of 8-azapurines is a critical step for their cellular activity and primarily occurs through the purine salvage pathway. researchgate.net

The transformation of this compound bases, such as 8-azaguanine (8-azaGua), 8-azahypoxanthine (B1664207) (8-azaHx), and 8-azaadenine (8-azaAde), into their corresponding 5'-nucleotides is a key activation step. researchgate.net This conversion is catalyzed by phosphoribosyltransferases like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT). researchgate.netsigmaaldrich.com For example, HGPRT can convert 8-azaguanine into 8-azaguanosine monophosphate (azaGMP). sigmaaldrich.com However, in mammalian systems, this pathway can be inefficient as 8-azaGua and 8-azaHx are considered weak substrates for human HGPRT. researchgate.net Cellular resistance to the effects of 8-azapurines is often associated with a deficiency in phosphoribosyltransferase activity. researchgate.net

An alternative activation route involves purine nucleoside phosphorylase (PNP), which can catalyze the synthesis of this compound nucleosides. researchgate.netrsc.org These nucleosides, such as 8-azaadenosine (8-azaAdo) and 8-azainosine (8-azaIno), can then be phosphorylated by kinases, like adenosine kinase, to form the active nucleotide analogs. researchgate.net The metabolic activation of these nucleosides is generally more straightforward and contributes to their cytotoxic effects. researchgate.net Some this compound nucleotides can be further metabolized; for instance, 8-azaIMP can be converted into 8-azaAMP or 8-azaGMP. rsc.org Subsequently, these analogs can be incorporated into RNA, interfering with normal cellular processes. rsc.orgchembk.com

EnzymeThis compound SubstrateMetabolic Product
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) 8-Azaguanine8-Azaguanosine monophosphate (azaGMP) sigmaaldrich.com
8-Azahypoxanthine8-Azainosine monophosphate (8-azaIMP) researchgate.net
Adenine Phosphoribosyltransferase (APRT) 8-Azaadenine8-Azaadenosine monophosphate (8-azaAMP) researchgate.net
Purine Nucleoside Phosphorylase (PNP) 8-Azaguanine, 8-Azahypoxanthine8-Azaguanosine, 8-Azainosine researchgate.netrsc.org
Adenosine Kinase (AdoK) 8-Azaadenosine, 8-Azainosine8-Azaadenosine monophosphate, 8-Azainosine monophosphate researchgate.net
IMP Dehydrogenase 8-Azainosine monophosphate (8-azaIMP)8-Azaxanthosine monophosphate (8-azaXMP) rsc.org
GMP Synthetase 8-Azaxanthosine monophosphate (8-azaXMP)8-Azaguanosine monophosphate (azaGMP) rsc.org

Impact of this compound on Purine Biosynthesis Pathways

Once metabolized into their nucleotide forms, 8-azapurines can significantly disrupt purine biosynthesis and related pathways. sigmaaldrich.com 8-Azaguanine, for example, is a known inhibitor of purine nucleotide biosynthesis. sigmaaldrich.com Its conversion to 8-azaguanylic acid (azaGMP) by HGPRT is central to its biological activity; the resulting analog blocks the synthesis of normal purine nucleotides, leading to an inhibition of cell growth. sigmaaldrich.comchembk.com

The impact extends beyond a simple blockage. The nucleotide analogs of 8-azapurines can interact with various enzymes in the purine metabolic pathway. Research has shown that 8-azaIMP is a substrate for IMP dehydrogenase, which oxidizes it to 8-azaXMP. rsc.org Subsequently, 8-azaXMP can act as a substrate for GMP synthetase, further integrating the analog into the guanine nucleotide pool. rsc.org

Interestingly, the influence of 8-azapurines can also cross over to affect pyrimidine biosynthesis. 8-azaXMP has been identified as a relatively potent inhibitor of orotate (B1227488) phosphoribosyltransferase (OMP) decarboxylase, a key enzyme in the de novo synthesis of pyrimidines, with a reported inhibition constant (Ki) of approximately 0.4 µM. rsc.org Furthermore, metabolites of 8-azaguanine have been reported to act as inhibitors of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis. rsc.org While 8-azapurines are generally not incorporated into DNA in vivo, their interference with the production of DNA precursors represents another mechanism of action. rsc.org

This compound MetaboliteTarget EnzymeObserved Impact
8-Azaguanosine monophosphate (azaGMP) Purine Nucleotide Synthesis PathwayBlockage of the pathway sigmaaldrich.com
8-Azaxanthosine monophosphate (8-azaXMP) OMP DecarboxylaseInhibition of pyrimidine biosynthesis (Ki ~0.4 µM) rsc.org
8-Azaguanine Metabolites Ribonucleotide ReductaseInhibition of deoxyribonucleotide production rsc.org
8-AzaGTP RNA PolymerasesActs as a substrate, allowing incorporation into RNA rsc.org

Enzymatic Transformations and Inhibition Studies of 8 Azapurine

Kinetic Parameters of 8-Azapurine (B62227) Nucleoside Synthesis Catalyzed by PNP

Purine (B94841) nucleoside phosphorylase (PNP) catalyzes the synthesis of this compound nucleosides. The kinetic parameters of this enzymatic ribosylation vary depending on the specific this compound substrate and the source of the PNP enzyme. For instance, 8-azapurines are generally poor substrates for the bacterial (E. coli) PNP, with catalytic rates (kcat) being about 1% of those for natural purines. researchgate.net In contrast, mammalian PNP forms, including those from calves, are quite effective at synthesizing 8-azaguanosine (8-azaGuo), particularly at a pH below 7. researchgate.net The synthesis of 8-azainosine (8-azaIno) by mammalian PNP is slower and occurs at a pH below 6.5. researchgate.net

The pH optimum for the synthesis of this compound nucleosides by both mammalian and bacterial PNP is below pH 7, which is attributed to the higher acidity of 8-azapurines compared to natural purines. researchgate.net The Michaelis-Menten constants (Km) are generally lower for calf PNP compared to E. coli PNP, which does not reach saturation under typical experimental conditions. semanticscholar.org Molecular dynamics simulations have provided insights into the substrate binding, suggesting that for 2,6-diamino-8-azapurine (B97548), the N8 position is preferentially oriented within the calf PNP active site, which aligns with the observation of N8-ribosylated products. vulcanchem.com

Below is a table summarizing the kinetic parameters for the enzymatic ribosylation of various 8-azapurines catalyzed by PNP from different sources.

Table 1: Kinetic Parameters for Enzymatic Ribosylation of 8-Azapurines by PNP

Substrate Enzyme Source pH Km (µM) kcat (relative) Reference
8-azaGua Calf 7.0 101 ~20% rsc.org
8-azaGua Calf 8.05 680 ~19% rsc.org
8-azaGua E. coli 7.0 180 ~1% rsc.org
8-azaAde E. coli 7.0 370 ~0.3% rsc.org
8-azaHx E. coli 7.0 >1000 <0.1% rsc.org

Phosphorolysis of this compound Ribosides by PNP

While the synthesis of this compound nucleosides is well-documented, their phosphorolysis—the reverse reaction catalyzed by PNP—is generally slow. researchgate.net this compound nucleosides like 8-azaGuo, 8-azaIno, and 8-azaadenosine (B80672) (8-azaAdo) are known to be relatively resistant to phosphorolytic cleavage by both mammalian and bacterial PNPs. researchgate.net This resistance likely contributes to the lower cytotoxicity of 8-azaGuo compared to its base, 8-azaguanine (B1665908) (8-azaGua). researchgate.net

However, very slow phosphorolysis of 8-azaGuo by calf PNP has been observed. researchgate.net The equilibrium of this reaction for 8-azaguanosine heavily favors synthesis, with an estimated equilibrium constant of around 300 in favor of the nucleoside, compared to about 50 for natural purines. semanticscholar.org Studies on 2,6-diamino-8-azapurine ribosides show that the phosphorolytic activity varies with the specific riboside isomer and the PNP enzyme. vulcanchem.com The N9-riboside is the most efficiently cleaved, while the N7- and N8-ribosides exhibit a significant fluorogenic effect upon cleavage. vulcanchem.com

Inhibitory Activity of this compound Derivatives Towards Various Forms of PNP

Several this compound derivatives demonstrate notable inhibitory activity against various forms of PNP. researchgate.net The nucleosides, rather than the free bases, are generally better inhibitors of the phosphorolysis of natural nucleosides like inosine (B1671953) (Ino) and guanosine (B1672433) (Guo) by E. coli PNP. researchgate.net 8-azaIno is the most effective inhibitor against the E. coli enzyme, with a Ki of approximately 20 µM, and it is the only one among the tested derivatives to inhibit the calf spleen enzyme, with a Ki of about 40 µM. researchgate.net The inhibition is reportedly uncompetitive. researchgate.net Phosphonate (B1237965) acyclic derivatives of 8-azaguanine have also been synthesized and identified as inhibitors of purine nucleoside phosphorylase. sigmaaldrich.com

This compound Derivatives as Adenosine (B11128) Receptor Ligands (Agonists and Antagonists)

This compound derivatives have been extensively studied as ligands for adenosine receptors, acting as both agonists and antagonists. mdpi.com A variety of N6,N9-disubstituted and N8,N9-disubstituted 2-phenyl-8-azaadenine derivatives have been synthesized and show high affinity for the A1 adenosine receptor, with many also exhibiting good selectivity over A2A and A3 receptors. researchgate.net

For example, erythro-2-phenyl-9-(2-hydroxy-3-nonyl)-8-azaadenine displays high affinity for A1 adenosine receptors with a Ki of 2.8 nM. doi.org Introducing substituents at the N6 position, such as alkyl or cycloalkyl groups, can further modulate the affinity for A1 receptors. doi.org Structure-activity relationship (SAR) studies have revealed that for A1 receptor affinity, a hydrogen atom on the N6-amino group and a lipophilic substituent are often required. acs.org Furthermore, 1,8-naphthyridine (B1210474) derivatives, which are structurally related to 8-azapurines, have been analyzed for their antagonistic activity at bovine A1 and A2A adenosine receptors. tandfonline.com

Inhibition of Urate Oxidase by this compound Derivatives

8-Azaxanthine (B11884) and its derivatives are recognized as inhibitors of urate oxidase (uricase). mdpi.com Urate oxidase is an enzyme that catalyzes the oxidation of uric acid to allantoin, and its inhibition is a target for managing conditions like hyperuricemia. 8-Azaxanthine acts as a competitive inhibitor, binding to the active site of the enzyme. nih.gov X-ray diffraction studies have been used to investigate the binding of 8-azaxanthine to urate oxidase, revealing details of the inhibitor-enzyme interaction. researchgate.netresearchgate.net

Interaction with Cyclin-Dependent Kinases (CDKs) and Tubulin Polymerization

Certain this compound derivatives have been investigated for their effects on cyclin-dependent kinases (CDKs) and tubulin polymerization, both of which are important targets in cancer research.

Several this compound analogues have been synthesized and evaluated as potential CDK inhibitors. rsc.orgresearchgate.net While their in vitro IC50 values against CDK1 and CDK2 are often in the low micromolar range, some derivatives show promising antiproliferative activity in cancer cell lines. rsc.orgresearchgate.net This activity may be linked to the induction of the p53 tumor suppressor protein. researchgate.netnih.gov The introduction of a nitrogen atom at position 8 in the purine ring generally reduces the CDK2 inhibitory activity compared to the parent purines, but the antiproliferative potential can remain high. nih.gov

In the context of tubulin polymerization, analogues of myoseverin (B1677587), a known inhibitor of microtubule assembly, have been created using an this compound scaffold. capes.gov.brnih.gov Modifying the heterocyclic core by introducing the 8-aza structure alters the compound's affinity for purified tubulin. capes.gov.brnih.gov One pyrazolo[4,3-d]pyrimidine analogue of myoseverin was found to inhibit both tubulin polymerization and the activity of CDK1, CDK2, and CDK7, highlighting the potential for developing dual-specificity inhibitors. capes.gov.brnih.gov

Inhibitory Effects on Myeloperoxidase

The search for inhibitors of human myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases, has led to the investigation of various compound classes, including 8-azapurines. While specific inhibitory data for this compound derivatives on MPO is not extensively detailed in the provided context, the broader class of purine analogues is of interest in this area.

Antiplatelet Activity Mechanisms of this compound Derivatives

Derivatives of this compound have emerged as a promising class of antiplatelet agents. nih.govtandfonline.com Inspired by the structure of purine-based drugs like ticagrelor (B1683153), researchers have designed and synthesized novel series of this compound derivatives to inhibit platelet aggregation. nih.govresearchgate.net

The primary mechanism of action for the antiplatelet activity of these derivatives is the antagonism of the P2Y12 receptor. nih.govtandfonline.com The P2Y12 receptor, a crucial G protein-coupled receptor on the platelet surface, plays a central role in amplifying and stabilizing the platelet aggregation response initiated by adenosine diphosphate (B83284) (ADP). nih.govtandfonline.com By blocking this receptor, this compound derivatives effectively inhibit ADP-induced platelet aggregation. researchgate.netrsc.orgnih.gov

Studies have focused on two main series of N6-substituted this compound derivatives: N6 amino derivatives and N6 hydrazone derivatives. researchgate.netrsc.orgnih.gov The antiplatelet effects of these compounds have been evaluated through in vitro ADP-induced platelet aggregation assays. Molecular docking studies have further elucidated the interaction between the most active compounds and the P2Y12 receptor, providing insight into their binding modes. nih.govresearchgate.net

One particularly potent compound, designated IIh (a hydrazone derivative with a m-hydroxyphenyl group), demonstrated significantly higher antiplatelet activity than the reference drug ticagrelor. nih.govrsc.org

The table below presents the in vitro antiplatelet activity of selected N6-hydrazone derivatives of this compound compared to ticagrelor.

CompoundInhibition Rate (%)IC₅₀ (µM)
IIg Ho-OHPh83.60.67
IIh Hm-OHPh93.40.20
IIi Hp-OHPh86.30.78
Ticagrelor ---0.74
Data sourced from Gong et al. (2021). nih.gov

These findings indicate that specific structural modifications, such as the position of the hydroxyl group on the phenyl ring of the hydrazone moiety, are critical for potent P2Y12 inhibition and antiplatelet effects. nih.gov The potent activity and favorable preliminary safety profile of compounds like IIh highlight the potential of the this compound scaffold in developing new antiplatelet therapies. tandfonline.comresearchgate.netrsc.orgnih.gov

Neuroprotective Activity Studies of this compound Derivatives

Recent research has explored the potential of this compound derivatives as neuroprotective agents, particularly those inspired by natural cytokinins. theses.cz Cytokinins themselves have been shown to possess antioxidative and cytoprotective properties. theses.cz

Studies have utilized in vitro models of neurodegeneration to screen these compounds. One key model involves inducing oxidative damage in the human neuroblastoma cell line SH-SY5Y with high concentrations of glutamate (B1630785). theses.czresearchgate.net Glutamate toxicity is a known factor in several neurodegenerative diseases, where excessive glutamate leads to oxidative stress and neuronal cell death. theses.cz

In a primary screening, several this compound derivatives (designated MARK 11, 15, 26, and 29) were shown to decrease glutamate-induced cell death by approximately 10%. theses.cz Compound MARK 26, an analogue of the cytokinin para-topolin, emerged as the most potent derivative in subsequent tests, demonstrating a greater reduction in cell death than the other tested compounds. theses.cz Another derivative, MARK 29, which is structurally related to trans-zeatin, also showed significant neuroprotective activity. theses.cz

The table below summarizes the results of the primary screening for neuroprotective activity.

CompoundReduction in Cell Death (approx.)
MARK 11 10%
MARK 15 10%
MARK 26 10% (most potent in further tests)
MARK 29 10%
Data sourced from Ficeriová (2022). theses.cz

Further studies on related compounds have shown that their neuroprotective effect in the glutamate model is driven by a reduction in both oxidative stress and the activity of caspase-3/7, key executioners of apoptosis. researchgate.net These findings suggest that this compound derivatives may offer a promising therapeutic avenue for neurodegenerative diseases by mitigating oxidative stress and its downstream pathological effects. theses.czresearchgate.net

Interactions with Nucleic Acids and Genetic Processes of 8 Azapurine

Incorporation of 8-Azapurines into Nucleic Acids (RNA and DNA)

8-Azapurines, as analogues of natural purine (B94841) bases, can be incorporated into nucleic acids, a process that underlies their biological effects. The primary analogue studied in this context is 8-azaguanine (B1665908), which acts as an antimetabolite by competing with guanine (B1146940). selleckchem.com This incorporation can interfere with normal biosynthetic pathways and inhibit cellular growth. selleckchem.com

Research indicates a distinct preference for the incorporation of 8-azapurines into RNA over DNA. ias.ac.innih.gov Studies in various biological systems, from bacteria to human cells, have demonstrated that while 8-azaguanine can be found in both types of nucleic acids, its presence is substantially more significant in RNA. ias.ac.inaacrjournals.org This preferential incorporation into RNA is a key factor in its mechanism of action. nih.gov

The incorporation of 8-azapurine (B62227) nucleotides into the growing RNA chain during transcription is carried out by RNA polymerases. These enzymes can recognize this compound triphosphates (e.g., 8-azaguanosine triphosphate) as substrates, mistaking them for their natural counterparts (e.g., guanosine (B1672433) triphosphate). The ability of RNA polymerases to incorporate ribonucleotide analogues is a known phenomenon, and their active sites are not perfectly exclusive. nih.gov The conformational flexibility of 8-azaguanine, which exists in an anti-syn equilibrium, is believed to permit its incorporation by RNA polymerases. ias.ac.in Theoretical studies suggest that for an analogue to be incorporated, it needs to adopt a specific conformation (gg and anti). ias.ac.in The successful substitution of 8-azaguanosine for guanosine during transcription highlights the ability of RNA polymerase to accommodate this analogue. ias.ac.in

A specific mechanism for 8-azaguanine incorporation exists for transfer RNA (tRNA). The enzyme tRNA-guanine ribosyltransferase (TGT), also known as queuine (B138834) tRNA ribosyltransferase (QTRT), is responsible for a post-transcriptional modification at the wobble position (position 34) of the anticodon in certain tRNAs. azadyne.comoup.com This enzyme normally exchanges a guanine base for the hypermodified base queuine. azadyne.com

Studies have shown that this enzyme can also recognize 8-azaguanine as a substrate. nih.gov In L-M cells, the specific incorporation of 8-azaguanine into tRNA by this enzyme results in novel chromatographic forms of tRNAAsp. nih.gov Unlike the incorporation of other guanine analogues like 7-deazaguanine, the insertion of 8-azaguanine by TGT is a reversible process, similar to the natural substrate guanine. nih.gov However, the substitution of the carbon atom at position 8 in guanine with a nitrogen atom to form 8-azaguanine has been shown to dramatically reduce the level of tRNA modification by the human TGT enzyme, indicating a lower efficiency compared to other analogues. oup.com

Molecular Basis of this compound Activity in Transcription Processes

The biological activity of 8-azapurines stems from their altered molecular properties compared to the natural purines, adenine (B156593) and guanine. These differences affect fundamental non-covalent interactions that are crucial for the structure and function of nucleic acids: hydrogen bonding and base stacking.

Hydrogen bonds are fundamental to the Watson-Crick base pairing that forms the basis of the DNA double helix and the secondary structures of RNA. nih.gov The introduction of a nitrogen atom at the 8th position of the purine ring in 8-azapurines alters the electronic distribution and the hydrogen bonding pattern of the molecule. researchgate.net

Like guanine, 8-azaguanine can form hydrogen bonds with cytosine. researchgate.net However, the specific arrangement and strength of these bonds can be modified, potentially leading to mispairing during replication or transcription. Computational studies analyzing the interaction of 8-azapurines with DNA base pairs have been used to predict the likelihood of their incorporation. ias.ac.in The stability of hydrogen-bonded complexes depends on the number of intermolecular hydrogen bonds and their donor-acceptor arrangement. nih.gov The altered hydrogen-bonding capabilities of 8-azaguanine, once incorporated into an RNA strand, can disrupt the template's ability to form correct base pairs, thereby interfering with subsequent rounds of transcription or translation. ias.ac.in

Table 1: Comparison of Hydrogen Bonding Potential This interactive table summarizes the primary hydrogen bond donor and acceptor sites for Guanine versus 8-Azaguanine in a Watson-Crick pairing context with Cytosine.

MoleculePosition 1 (N-H)Position 2 (N-H₂)Position 6 (C=O)Position 7 (N)
Guanine DonorDonorAcceptorAcceptor
8-Azaguanine DonorDonorAcceptorAcceptor
Note: The key difference lies in the replacement of C8-H in guanine with N8 in 8-azaguanine, which alters the electrostatic potential of the imidazole (B134444) ring, influencing the strength and geometry of the hydrogen bonds.

The introduction of an extra nitrogen atom in the this compound ring affects its electronic properties and, consequently, its stacking interactions with neighboring bases. Theoretical calculations have been performed to determine the stacking energies of 8-azapurines with the canonical nucleic acid bases. These studies indicate that the stacking patterns are altered compared to those of natural purines. The stability of stacked complexes is crucial, and any perturbation, such as that caused by an incorporated this compound, can affect the local helical structure and flexibility of the nucleic acid polymer. ias.ac.in

Table 2: Calculated Stacking Energies of 8-Azapurines with Nucleic Acid Bases This interactive table displays the calculated stacking interaction energies (in Kcal/mole) for 8-azaguanine and 8-azaadenine (B1664206) with canonical bases, as determined by theoretical computations.

This compoundStacked with BaseStacking Energy (Kcal/mole)
8-AzaguanineGuanine-6.61
8-AzaguanineCytosine-9.00
8-AzaguanineAdenine-7.21
8-AzaguanineUracil-6.83
8-AzaguanineThymine (B56734)-7.10
8-AzaadenineGuanine-8.11
8-AzaadenineCytosine-8.19
8-AzaadenineAdenine-6.90
8-AzaadenineUracil-5.92
8-AzaadenineThymine-6.11
Data sourced from Ojha and Sanyal (1989). ias.ac.in

Conformational Requirements and Binding Site Selection during Transcription

The biological activity of this compound nucleosides in transcription is intrinsically linked to their specific conformational properties and their ability to bind to the DNA template. The conformation of the sugar moiety and the orientation around the glycosyl bond are critical determinants of their interaction and potential incorporation into a growing RNA chain. ias.ac.in

Studies have shown that this compound nucleosides exist in a dynamic equilibrium between different conformations. The sugar ring puckering alternates between C(2')-endo and C(3')-endo forms, while the base can rotate around the glycosyl bond, leading to an equilibrium between syn and anti conformations. ias.ac.in The preferred conformation is influenced by the sugar pucker: C(2')-endo this compound nucleosides tend to favor the anti conformation, whereas C(3')-endo nucleosides prefer the syn conformation. ias.ac.in For successful incorporation into an RNA chain during transcription, a nucleotide must adopt a specific conformation, typically the gg rotamer for the C(4')-C(5') bond and the anti conformation for the glycosyl bond. ias.ac.in The existence of an anti-syn equilibrium in molecules like 8-azaguanine is crucial, as it allows the molecule to adopt the necessary conformation for incorporation, potentially substituting for guanosine. ias.ac.in In contrast, 8-azaadenosine's conformational energetics may restrict its incorporation. ias.ac.in

Base Pairing Properties of N-Glycosylated this compound Nucleobases

The introduction of a glycosidic bond at the N8 position of the this compound ring system, an unusual linkage compared to natural purines (N9-glycosylation), significantly alters the base pairing properties of these analogs. These modifications influence the stability of DNA duplexes and the preferential recognition of opposing canonical bases.

The thermal stability of DNA duplexes containing N-glycosylated this compound analogs is a key measure of their base pairing capability. This is often assessed by measuring the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands.

Studies on N8-glycosylated this compound derivatives have generally shown that their incorporation leads to a decrease in the stability of DNA duplexes compared to their natural counterparts. nih.govacs.org For instance, the incorporation of N8-glycosylated 8-aza-2-methylhypoxanthine and 8-aza-6-thiohypoxanthine 2'-deoxynucleosides resulted, with few exceptions, in duplexes with low stability. nih.govacs.org This destabilization is attributed to altered hydrogen bonding patterns and steric hindrance caused by the unusual glycosylation position.

In contrast, modifications to the related 8-aza-7-deazapurine scaffold can have a stabilizing effect. The introduction of a 7-propynyl group to 8-aza-7-deaza-2'-deoxyguanosine (B20998) and 8-aza-7-deaza-2'-deoxyadenosine was found to increase DNA duplex stability. nih.govnih.gov This stabilization is due to the increased polarizability of the nucleobase and the hydrophobic nature of the propynyl (B12738560) group. nih.govnih.gov Notably, these 7-substituted 8-aza-7-deazapurines are generally more stabilizing than corresponding 5-substituted pyrimidines. nih.govnih.gov

The table below summarizes the change in melting temperature (ΔTm) for duplexes containing various this compound analogs compared to control duplexes with natural bases.

This compound AnalogModificationOpposing BaseΔTm (°C) per modificationEffect on Stability
N8-glycosylated 8-aza-2-methylhypoxanthineN8-glycosylationA-12.1Destabilizing
N8-glycosylated 8-aza-2-methylhypoxanthineN8-glycosylationG-8.9Destabilizing
N8-glycosylated 8-aza-2-methylhypoxanthineN8-glycosylationC-13.8Destabilizing
N8-glycosylated 8-aza-2-methylhypoxanthineN8-glycosylationT-10.4Destabilizing
7-propynyl-8-aza-7-deaza-2'-deoxyadenosine7-propynylT+4.7Stabilizing
7-propynyl-8-aza-7-deaza-2'-deoxyguanosine7-propynylC+2.5Stabilizing

Data adapted from multiple sources for illustrative purposes. nih.govnih.gov

Despite the general destabilization caused by N8-glycosylation, these modified bases exhibit distinct preferences for pairing with canonical nucleobases. Thermal melting studies have shown that N8-glycosylated 8-aza-2-methylhypoxanthine is preferentially recognized by thymine (T) and, to a lesser extent, guanine (G). nih.govacs.org

In the case of oligonucleotides containing the unusually linked 8-aza-7-deazapurine N8-(2′-deoxyribonucleosides), the pairing preferences are influenced by substituents on the purine ring. For example, when 6-amino-2-chloro-8-aza-7-deazapurine N8-deoxynucleoside was incorporated into a duplex, it formed more stable pairs (higher Tm) when opposite deoxyadenosine (B7792050) (dA) or deoxycytidine (dC). rsc.org Conversely, it formed less stable pairs (lower Tm) when opposite deoxyguanosine (dG) or thymine (dT). This is attributed to a steric clash between the 2-chloro substituent of the analog and the 2-oxo group of dT or the 6-oxo group of dG. rsc.org

Interestingly, some modified 8-azapurines show potential for forming unique base pairs. An N8-glycosylated 8-aza-6-thiohypoxanthine nucleoside showed the ability to form a self-pairing system, though only in the absence of G and T. nih.govacs.org Furthermore, a base pair between N8-glycosylated 8-aza-6-thiohypoxanthine and N9-glycosylated 2-methyl-6-thiohypoxanthine demonstrated a degree of orthogonal interaction, suggesting potential for use in expanded genetic alphabets. nih.govacs.org

Influence of 8-Azapurines on DNA and RNA Synthesis

This compound analogs can significantly interfere with the fundamental processes of DNA and RNA synthesis. Their structural similarity to natural purines allows them to be recognized by cellular machinery, leading to their incorporation into nucleic acids or the inhibition of key enzymes involved in nucleotide metabolism and polymerization. ias.ac.inresearchgate.net

The biological effect of these analogs often requires intracellular conversion to their corresponding nucleotide forms. ias.ac.in Once metabolized, they can exert their influence through several mechanisms. One primary mechanism is the incorporation of the analog into the growing RNA or DNA chain. For instance, 8-azaguanine can be effectively incorporated into RNA, substituting for guanine. ias.ac.in This incorporation leads to the formation of fraudulent RNA, which can result in miscoding during protein synthesis and ultimately inhibit the production of functional proteins. ias.ac.in While its substitution in RNA is considerable, very little is incorporated into DNA. ias.ac.in

Another mechanism of action is the direct inhibition of transcription. Analogs like 8-amino-adenosine, after being converted to 8-amino-ATP, act as transcription inhibitors through multiple pathways. nih.gov These include:

Depletion of ATP pools: The analog's metabolism consumes cellular resources, leading to a decrease in the concentration of natural ATP, a necessary substrate for RNA synthesis. nih.gov

Inhibition of RNA Polymerase II: The analog triphosphate can competitively inhibit ATP at enzymes that regulate RNA polymerase II activity, such as CDK7 and CDK9, leading to a decrease in the necessary phosphorylation of the polymerase's C-terminal domain. nih.gov

Chain Termination: Incorporation of the analog triphosphate, such as 8-amino-ATP, into the nascent RNA transcript can act as a chain terminator, preventing further elongation of the mRNA molecule. nih.govmdpi.com

Inhibition of Polyadenylation: The addition of the poly(A) tail to mRNA, a crucial step for its stability and translation, can be inhibited by this compound analog triphosphates, which compete with ATP for the poly(A) polymerase enzyme. nih.gov

The structural modifications of the this compound ring determine the specific inhibitory effects. The presence of the nitrogen at position 8 alters the electronic properties and conformation of the molecule, affecting its interaction with polymerases and other enzymes. nih.gov This leads to a range of biological activities, from the antileukemic effects of 8-azaadenosine (B80672), attributed to the inhibition of nucleic acid template growth, to the antitumor properties of other derivatives that disrupt DNA, RNA, or protein synthesis. ias.ac.innih.govacs.org

Advanced Applications of 8 Azapurine As Biochemical Probes

8-Azapurines as Fluorescent Probes in Enzymology

The unique spectral properties of 8-azapurines, which are often sensitive to the microenvironment, make them exceptional fluorescent probes for studying enzymes, particularly those involved in purine (B94841) metabolism. mdpi.comnih.gov

Probing Active Sites of Purine-Related Enzymes and Ribozymes

8-Azapurine (B62227) nucleosides are valuable tools for investigating the active sites of purine-metabolizing enzymes and catalytic RNAs (ribozymes). preprints.org Their fluorescence is highly sensitive to factors such as pH and solvent polarity, providing insights into the chemical environment within an enzyme's active site. mdpi.com For instance, 8-azaguanine (B1665908) (8-azaGua) and its corresponding nucleoside, 8-azaguanosine, have been employed to probe the active site of purine nucleoside phosphorylase (PNP). mdpi.com The fluorescence of 8-azaguanosine is particularly strong in its anionic form, making it an effective reporter of acid-base equilibria and micro-acidity within the active sites of enzymes like the glmS ribozyme. researchgate.netnih.gov

Monitoring Enzyme Kinetics and Activities via Fluorescence Spectroscopy

Fluorescence spectroscopy, leveraging this compound probes, offers a highly sensitive method for monitoring enzyme kinetics in real-time. preprints.org The significant difference in fluorescence between the this compound base and its corresponding nucleoside product allows for continuous monitoring of enzymatic reactions catalyzed by enzymes like purine nucleoside phosphorylase (PNP). nih.gov For example, the conversion of the weakly fluorescent 8-azaguanine to the highly fluorescent 8-azaguanosine (at neutral pH) by PNP provides a direct measure of the reaction rate. nih.govresearchgate.net

This fluorimetric method has been successfully applied to determine the basic kinetic parameters for the synthesis of various this compound nucleosides by both mammalian and bacterial PNP. nih.gov The technique is sensitive enough to determine the kinetic parameters not only for the this compound substrate but also for the second substrate, α-D-ribose 1-phosphate. nih.gov The high fluorescence quantum yields of certain this compound ribosides, such as the N9-β-d-riboside of 2,6-diamino-8-azapurine (B97548) (approaching 0.9), further enhance the sensitivity of these assays. preprints.org

This compound DerivativeEnzyme StudiedKinetic ApplicationReference
8-AzaguaninePurine Nucleoside Phosphorylase (PNP)Determination of kinetic parameters for nucleoside synthesis. nih.gov
8-Azaadenosine (B80672)Purine Nucleoside Phosphorylase (PNP)Monitoring reverse synthetic reaction kinetics. nih.gov
8-AzainosinePurine Nucleoside Phosphorylase (PNP)Characterization of enzyme inhibition. nih.gov
2,6-Diamino-8-azapurinePurine Nucleoside Phosphorylase (PNP)High-sensitivity kinetic assays due to high quantum yield of product. preprints.org

Quantification of Enzyme Activities in Biological Material

The fluorescent properties of 8-azapurines are particularly advantageous for quantifying enzyme activities within complex biological samples, such as crude cell homogenates. mdpi.comresearchgate.net The ability to perform these assays without extensive purification steps is a significant benefit. For example, the activity of PNP in whole human blood, diluted 1000-fold, can be quantified without the need to remove hemoglobin, which would interfere with traditional spectrophotometric assays. researchgate.net

The selectivity of certain this compound substrates for different forms of an enzyme allows for differential activity measurements. For instance, the N7-riboside of 2,6-diamino-8-azapurine acts as a fluorogenic substrate for mammalian PNP, while the N8-riboside is selective for the E. coli enzyme. atcc.org This specificity enables the distinct quantification of mammalian and bacterial PNP activities in mixed samples. researchgate.net The strong fluorescence of these probes makes them suitable for assays in various biological materials, offering a robust method for both research and potential clinical applications. researchgate.netcdlib.org

Applications in Polynucleotide Interaction Studies

This compound derivatives serve as valuable fluorescent probes for investigating the structure, dynamics, and interactions of polynucleotides. mdpi.com When incorporated into DNA or RNA strands, their fluorescence can report on changes in the local environment, such as base stacking, helix formation, and ligand binding. researchgate.net

For example, the nucleoside of 8-azaisoguanine exhibits moderate fluorescence that is not quenched upon incorporation into oligonucleotides, a common issue with other fluorescent nucleoside analogs. rsc.org This property has been exploited in studies of polynucleotide interactions and assemblies. rsc.org Similarly, the N(9)-alkyl derivative of 8-azaisoguanine, which has a single fluorescence band, has been applied to polynucleotide studies. mdpi.com The fluorescence of 8-azaguanine itself is significantly quenched when incorporated into base-paired RNA, and this quenching is pH-dependent, providing a means to probe the local environment and ionization states within a nucleic acid structure. rsc.org

Studies on Enzyme-Ligand Interactions using this compound Probes

The sensitivity of this compound fluorescence to the surrounding environment makes these compounds excellent probes for studying the intricacies of enzyme-ligand interactions. cdlib.org Changes in fluorescence intensity, emission wavelength, and polarization upon binding to an enzyme can provide detailed information about the binding event and the nature of the binding site.

Formycins, which are C-nucleoside analogs of 8-aza-9-deazapurine, are not substrates for PNP but are potent inhibitors. researchgate.netresearchgate.net Their intrinsic fluorescence has been utilized to investigate enzyme-inhibitor complexes, specifically to identify the tautomeric forms of the ligand when bound to the enzyme. researchgate.net Furthermore, this compound nucleosides themselves can act as inhibitors of enzymes like PNP. 8-Azainosine, for instance, is a reasonably good inhibitor of both E. coli and calf spleen PNP, and its binding can be studied through its fluorescent properties. nih.gov These studies are crucial for understanding the molecular basis of enzyme inhibition and for the rational design of new, more potent inhibitors. semanticscholar.org

Cellular Localization and Bioimaging Applications of this compound Derivatives

The application of fluorescent this compound derivatives extends to the visualization of cellular structures and processes. mdpi.comresearchgate.net Their ability to penetrate cell membranes and their unique photophysical properties make them promising candidates for bioimaging and as fluorescent labels for specific organelles. rsc.org

Recent research has focused on 2-aryl-1,2,3-triazolopyrimidines, a class of this compound analogs. Biological experiments have shown that these compounds can penetrate cells and exhibit selective accumulation in specific cellular compartments, including the cell membrane, the Golgi complex, and the endoplasmic reticulum. rsc.orgresearchgate.net This subcellular localization opens up possibilities for their use as specific fluorescent markers in microscopy. For example, some derivatives show punctate staining patterns resembling Golgi and endosome markers, while others display a network-like distribution characteristic of the endoplasmic reticulum. The potential to use these compounds in fluorescence microscopy for imaging within living cells is a key area of ongoing research. mdpi.compreprints.org

Selective Accumulation in Cellular Compartments (e.g., cell membrane, Golgi complex, endoplasmic reticulum)

The intrinsic fluorescent properties of this compound and its derivatives have positioned them as valuable tools for visualizing and understanding complex biological processes within living cells. fishersci.no A significant aspect of their utility as biochemical probes lies in their ability to selectively accumulate in specific cellular compartments, allowing for targeted imaging and analysis. epa.govuni.luuni.luuni.lunih.govdrugbank.com This selective localization is largely attributed to the physicochemical properties of the specific this compound analogue, which dictates its interaction with and transport across cellular membranes. nih.gov

Detailed research has demonstrated that certain derivatives of this compound, particularly 2-aryl-1,2,3-triazolopyrimidines, exhibit a remarkable capacity to penetrate live cells and accumulate in distinct organelles. epa.govuni.luuni.luuni.lunih.govdrugbank.com These compounds have been successfully employed to stain the cell membrane, the Golgi complex, and the endoplasmic reticulum. epa.govuni.luuni.luuni.lunih.govdrugbank.com The ability of these fluorescent probes to localize in these specific compartments opens up avenues for studying the dynamics of these organelles, their roles in cellular pathways, and their structural integrity in real-time. chem960.commitoproteome.org

The mechanism underlying this selective accumulation is multifaceted. For instance, the lipophilicity and molecular structure of 2-aryl-1,2,3-triazolopyrimidines facilitate their passage through the lipid bilayer of the cell membrane. Once inside the cell, their specific chemical functionalities likely mediate interactions with the unique microenvironments of the Golgi apparatus and the endoplasmic reticulum, leading to their concentration in these areas. epa.govnih.govnih.gov This targeted accumulation is a key feature that enhances their efficacy as probes, providing a clear signal from the organelle of interest with minimal background fluorescence from the surrounding cytoplasm. nih.gov

The development of these specialized this compound probes has been supported by extensive research into their photophysical and photochemical properties. epa.govuni.lu Studies have focused on designing and synthesizing novel derivatives with optimized fluorescence and localization characteristics. epa.gov This includes theoretical calculations and experimental validation to understand how structural modifications influence their behavior within a biological environment. epa.govuni.lu The unique properties of these fluorescent 8-azapurines pave the way for new applications in cell biology and medicine, offering powerful tools for bioimaging. epa.govuni.luuni.luuni.lunih.govdrugbank.com

Compound FamilyObserved Cellular LocalizationKey Research Finding
2-Aryl-1,2,3-triazolopyrimidinesCell Membrane, Golgi Complex, Endoplasmic ReticulumThese derivatives were shown to penetrate live cells and selectively accumulate, enabling bioimaging of these specific organelles. epa.govuni.luuni.luuni.lunih.govdrugbank.com
Fluorescent Nucleoside AnaloguesVacuolar Membrane, Endoplasmic Reticulum, Golgi ApparatusExhibited diverse staining patterns, suggesting localization in these organelles is possible through mechanisms requiring cellular fixation. nih.gov

Computational and Theoretical Investigations of 8 Azapurine

Density Functional Theory (DFT) Studies on 8-Azapurine (B62227) Derivatives

Solvent Effects on Optical Properties

The photophysical characteristics of this compound derivatives are significantly influenced by the solvent environment. mdpi.com Computational methods, particularly Density Functional Theory (DFT), have been employed to predict UV-Vis absorption and fluorescence spectra, as well as to determine the effect of solvents on these optical properties. researchgate.netrsc.org

Studies on derivatives such as 2-aryl-1,2,3-triazolopyrimidines have explored their optical properties in various solutions. researchgate.netrsc.org For instance, the photophysical properties of certain dihydroazolo[5,1-c] mdpi.comresearchgate.netresearchgate.nettriazines (DATs), which are structurally related to the this compound core, were investigated in ten different solvents. mdpi.com The results demonstrated a clear solvent effect; while the absorption maxima changed only slightly (within 5–7 nm), the molar extinction coefficient decreased notably when moving from a nonpolar solvent like toluene (B28343) to a polar aprotic solvent like DMSO. mdpi.com

The fluorescence properties are also solvent-dependent. Some this compound derivatives exhibit fluorescence only in protic solvents like ethanol (B145695) and methanol (B129727). mdpi.com Free 8-azapurines are generally weakly fluorescent in aqueous media, with 8-azaguanine (B1665908) being a notable exception. researchgate.netresearchgate.net The blue emission observed from the neutral form of 8-azaguanine is attributed to a minor tautomer. researchgate.netresearchgate.net

The table below illustrates the effect of different solvents on the absorption maxima (λabs) and molar extinction coefficient (ε) for a representative azolo-triazine derivative related to the this compound core. mdpi.com

Solventλabs (nm)ε (M-1cm-1)
Toluene36927,800
THF37126,400
EtOH37222,300
MeOH37222,200
Ethylene Glycol37523,500
CHCl337224,100
EtOAc37025,100
MeCN37124,400
DMF37424,000
DMSO37622,000

Proton Migration and Conformational Isomerization Studies

Computational and spectroscopic studies have been crucial in understanding the dynamic behavior of this compound derivatives, particularly concerning the interplay between proton migration (phototautomerism) and conformational changes. lookchem.comalfa-chemical.comalfa-chemical.com

A key phenomenon observed in some 8-azapurines is excited-state proton transfer (ESPT), which can lead to phototautomerism. nih.gov Compounds such as 8-azaxanthine (B11884), 8-azaisoguanine, and 2,6-diamino-8-azapurine (B97548) exhibit solvent- and isotope-dependent dual emissions, which has been postulated as evidence for ESPT in protic solvents. nih.gov For 8-azaxanthine, kinetic analysis using time-resolved emission spectra (TRES) supports a two-state photo-transformation model. nih.gov In weakly acidified alcoholic media, it exhibits dual emissions, while in aqueous solutions, only a single band with an unusually large Stokes shift (>12,000 cm−1) is present. nih.gov The long-wavelength emission was found to be delayed, with a rise time of 0.4–0.5 ns, which corresponds to the fluorescence decay of the short-wavelength band, confirming the ESPT model. nih.gov

The table below summarizes the kinetic data from a global analysis of 8-azaxanthine and its 8-methyl derivative in 1% aqueous methanol, confirming the presence of multiple decay components indicative of a complex excited-state process. nih.gov

CompoundComponent 1 (Rise Time)Component 2 (Decay Time)Component 3 (Decay Time)
8-Azaxanthine0.48 ns1.41 ns6.4 ns
8-Methyl-azaxanthine0.49 ns0.87 ns8.3 ns
Data obtained in 1% aqueous methanol acidified with 3 mM HCl/DCl. nih.gov

Furthermore, NMR and DFT investigations have been conducted on N6-hydrazone-8-azaadenine derivatives to distinguish between proton migration and simple conformational isomerization as the source of observed spectral differences. lookchem.comalfa-chemical.comalfa-chemical.com These studies provide theoretical guidance and help elucidate the complex interconversions possible within this class of compounds. lookchem.comresearchgate.net

Molecular Docking Studies for Receptor and Enzyme Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. jppres.com This method has been applied to this compound derivatives to investigate their interactions with various receptors and enzymes. researchgate.netnih.gov

In the development of novel antiplatelet agents, molecular docking was used to study the interaction of N6 derivatives of this compound with their biological targets. researchgate.netnih.gov Active compounds were docked into the P2Y12 and GPVI receptors, which are ADP and collagen receptors, respectively. researchgate.net The results of these in silico studies revealed a strong affinity of the active compounds for both the P2Y12 and GPVI receptors. researchgate.net One particularly active N6 hydrazone derivative (compound IIh) was investigated further to understand its binding capacity and mode within the P2Y12 receptor. nih.gov

In other studies, this compound derivatives were evaluated as potential multi-target anticancer agents. researchgate.net Molecular docking was carried out against fourteen kinases associated with cancer and platelet aggregation. researchgate.net The results suggested that certain compounds had the potential to target VEGFR‐2, PI3Kα, EGFR, and HER2 kinases. researchgate.net

Additionally, this compound derivatives have been identified as allosteric modulators of adenosine (B11128) receptors. universiteitleiden.nl For example, an this compound-N6-1,3-diphenylurea derivative was observed to retard the dissociation rate of a radiolabeled antagonist from the A2A adenosine receptor (A2AAR), a characteristic of allosteric interaction investigated through kinetic studies and supported by docking models. universiteitleiden.nl

The following table summarizes the key protein targets that have been investigated in molecular docking studies with this compound derivatives.

Target ClassSpecific Target(s)Therapeutic AreaReference
Purinergic ReceptorsP2Y12, GPVIAntiplatelet researchgate.net
Adenosine ReceptorsA2AARNeurological, Inflammatory universiteitleiden.nl
KinasesVEGFR-2Anticancer researchgate.net
PI3Kα
EGFR
HER2

Structure Activity Relationship Studies of 8 Azapurine Derivatives

Correlation between Chemical Modifications and Biochemical Effects

The biochemical effects of 8-azapurine (B62227) derivatives are intricately linked to their chemical modifications. The introduction, removal, or rearrangement of atoms and functional groups on the core heterocyclic skeleton can dramatically alter the compound's affinity for biological targets. capes.gov.br For instance, the rearrangement of nitrogen atoms within the heterocyclic structure of a myoseverin (B1677587) analogue to create an this compound derivative was shown to change its affinity for purified tubulin. capes.gov.br

Modifications can influence how these compounds interact with key cellular enzymes. Derivatives have been studied for their inhibitory effects on enzymes such as adenosine (B11128) deaminase and xanthine (B1682287) oxidase. benthamscience.com The interaction is not solely governed by electronic parameters; steric factors also play a crucial role. researchgate.net A substituent that fits well into a hydrophobic pocket of an enzyme and enhances hydrogen bonding can significantly improve inhibitory action. researchgate.net Furthermore, the introduction of substituents like alkyl groups at the 6-position has been a key focus, as these modifications can lead to derivatives with potential antitumor and antiviral properties. researchgate.netacs.orgacs.org The metabolic stability and subsequent activity of these compounds are also dependent on their structure; for example, 8-azaIMP can be metabolically converted to 8-azaAMP or 8-azaGMP, which can then be incorporated into RNA. researchgate.net

Impact of N-Substitution on Fluorescence Properties and Enzyme Interactions

This compound derivatives are notable for their intrinsic fluorescence, a property that is highly sensitive to substitutions on the ring nitrogens (N-substitution) and the surrounding environment. acs.org This characteristic makes them valuable as fluorescent probes for monitoring enzyme kinetics and interactions. acs.orgrsc.org

The position of N-substitution significantly impacts the compound's fluorescence and its behavior as a substrate for enzymes like purine (B94841) nucleoside phosphorylase (PNP). researchgate.netmdpi.com For example, a study on 8-azaguanine (B1665908) (8-azaGua) and its N-substituted derivatives revealed that the blue emission observed in the neutral form of 8-azaGua originates from the minor N(8)-H tautomer, which constitutes only 10-15% of the compound population. nih.gov The principal N(9)-H tautomer is almost non-fluorescent. nih.gov

This differential fluorescence is critical in enzyme interactions. Different forms of PNP exhibit distinct site selectivity for ribosylation:

Recombinant Calf PNP primarily catalyzes ribosylation at the N7 and N8 positions of 2,6-diamino-8-azapurine (B97548), with both products being fluorescent. mdpi.com

E. coli PNP acting on the same substrate yields a mix of N8 and N9-substituted ribosides. mdpi.com

The fluorescence quantum yield varies significantly with the substitution site. For ribosides of 2,6-diamino-8-azapurine, the N9-β-d-riboside has the highest quantum yield (~0.9), while the N8-β-d-riboside has a yield of approximately 0.4. mdpi.com Similarly, while 8-azaadenosine (B80672) (8-azaAdo) is a strong emitter in its neutral form, the fluorescence of 8-azaguanosine (8-azaGuo) and 8-azainosine (8-azaIno) at neutral pH originates from their anionic species. nih.gov These N-substitution-dependent properties allow for the development of specific fluorogenic assays to study and quantify enzyme activity. researchgate.netmdpi.com

Relationship between this compound Structure and Antiplatelet Aggregation Activity

The this compound scaffold is a key component of the antiplatelet agent ticagrelor (B1683153), inspiring the development of novel derivatives with similar activity. nih.gov Structure-activity relationship (SAR) studies on N6-substituted this compound derivatives have provided detailed insights into the features required for potent antiplatelet aggregation. nih.govresearchgate.netnih.gov

Two series of derivatives, N6-amino derivatives (Series I) and N6-hydrazone derivatives (Series II), were synthesized and evaluated for their ability to inhibit ADP-induced platelet aggregation. nih.govresearchgate.net

Key SAR Findings:

N6-Hydrazone Moiety: Modification of the hydrazone moiety (R3) in Series II had a significant impact on potency. nih.gov Replacing a simple phenyl group with a hydroxyphenyl group dramatically increased activity. nih.gov

Position of Hydroxyl Group: Among the hydroxyphenyl derivatives, the position of the hydroxyl group was critical. The meta-substituted compound IIh (R³ = m-OHPh) was the most active, proving to be nearly four times more potent than ticagrelor in vitro. nih.gov

Alkyl Substituents: In Series I, compounds with alkyl substituents (R²) such as propyl (Ik ) and butyl (Il ) showed significant potency. nih.gov Those with hydroxyalkyl substituents also displayed comparable activity. nih.gov

A molecular docking study suggested that the most active compound, IIh , binds effectively to the P2Y12 receptor, a key target in platelet aggregation. nih.govresearchgate.net

In Vitro Antiplatelet Aggregation Activity of N6-Hydrazone this compound Derivatives nih.gov
CompoundR³ Substituent (Hydrazone Moiety)IC₅₀ (μM)
IIfPhenyl0.45
IIgo-Hydroxyphenyl0.67
IIhm-Hydroxyphenyl0.20
IIip-Hydroxyphenyl0.78
Ticagrelor (Reference)-0.74

Structural Aspects of this compound as Bioisosteres of the Purine Nucleus

8-Azapurines, or researchgate.netresearchgate.netgoogle.comtriazolo[4,5-d]pyrimidines, are recognized as classical bioisosteres of the natural purine nucleus. benthamscience.comresearchgate.netacs.orgacs.org This structural similarity allows them to mimic endogenous purines like adenine (B156593) and guanine (B1146940) and participate in, or interfere with, a variety of biochemical transformations. researchgate.net The key structural modification is the replacement of the carbon atom at position 8 (C8) of the purine ring with a nitrogen atom. vulcanchem.com

This isosteric relationship is the foundation of their biological activity. benthamscience.com Because they are structurally and conformationally similar to natural purines, this compound derivatives can act as substrates, inhibitors, or antagonists at enzymes and receptors that normally bind purines. researchgate.netrsc.orgresearchgate.net For example, they have been studied for their interactions with purine nucleoside phosphorylase (PNP) and adenosine receptors. benthamscience.comresearchgate.net The introduction of the N8 atom, however, also imparts distinct electronic and chemical properties, such as altered acid-base characteristics and enhanced fluorescence, which differentiate them from their canonical purine counterparts. researchgate.netrsc.orgvulcanchem.com These differences are crucial for their mechanisms of action and their application as biochemical probes. researchgate.net

Influence of Substituents on Antiviral and Antitumor Activity Mechanisms

The nature and position of substituents on the this compound ring are determinant factors in the antiviral and antitumor activities of its derivatives. benthamscience.com

Antiviral Activity: The antiviral potential of this compound derivatives often relies on their ability to be recognized and metabolized by viral or cellular enzymes. nih.gov

Mechanism of Action: A primary mechanism involves the phosphorylation of the nucleoside analogue to its triphosphate form, which can then inhibit viral DNA polymerase. nih.gov The lack of significant antiherpetic action in some early this compound analogues of acyclovir (B1169) was attributed to their inefficient phosphorylation to the requisite triphosphate stage. nih.gov

Role of N9-Substituents: The development of acyclic nucleotide phosphonate (B1237965) analogues highlighted the importance of the N9-substituent. Specific derivatives such as 9-(S)-HPMP-8-azaadenine and PME-8-azaguanine demonstrated potent activity against a range of DNA viruses, including herpes simplex virus (HSV-1, HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV). cuni.cznih.gov PME-8-azaguanine also showed activity against HIV. cuni.cznih.gov These findings indicate that attaching a phosphonate-containing acyclic side chain at the N9 position can create effective antiviral agents. cuni.cz

Antitumor Activity: The anticancer activity of this compound derivatives is often linked to their ability to inhibit key enzymes involved in cell proliferation and survival.

Kinase Inhibition: Certain derivatives have been found to target and inhibit multiple kinases associated with cancer, such as VEGFR-2, PI3Kα, and EGFR, making them potential multi-target anticancer agents. researchgate.net

Tubulin Polymerization and CDK Inhibition: Analogues of the microtubule assembly inhibitor myoseverin, which feature an this compound core, have been synthesized. capes.gov.br These compounds affect the proliferation of cancer cell lines, and related pyrazolo[4,3-d]pyrimidine analogues were found to inhibit both tubulin polymerization and the activity of cyclin-dependent kinases (CDKs). capes.gov.br

Influence of Substituents: The anticancer activity is highly dependent on the specific substituents. Studies on related heterocyclic systems have shown that the type and position of groups, such as fluoro or methyl groups on an aryl substituent, can dramatically alter cytotoxic potency. mdpi.comresearchgate.netnih.gov For example, 8-azaguanine itself has demonstrated potent antitumor properties. dntb.gov.ua

Future Directions in 8 Azapurine Research

Development of Novel 8-Azapurine (B62227) Analogs with Tuned Photophysical Properties

A primary direction for future research lies in the synthesis of new this compound analogs with tailored photophysical characteristics. While existing compounds like 2,6-diamino-8-azapurine (B97548) exhibit strong fluorescence, there is a continuous drive to develop derivatives with improved properties such as higher quantum yields, longer emission wavelengths to avoid cellular autofluorescence, and greater sensitivity to specific environmental changes. wikipedia.orgnih.gov For instance, the N9-β-d-riboside of 2,6-diamino-8-azapurine has a very high quantum yield of approximately 0.9, while the N8-β-d-riboside's emission is lower at around 0.4 but shifted to a longer wavelength of 430 nm. nih.gov

Future synthetic efforts will likely focus on:

Introducing diverse substituents: Attaching various aryl groups and other functionalities to the this compound core can systematically alter electronic properties, thereby tuning absorption and emission spectra. nih.govfishersci.dk A recent study on novel 2-aryl-2,4-dihydro-5H- wikipedia.orgnih.govnih.govtriazolo[4,5-d]pyrimidin-5-ones demonstrated good emission in the blue region, suggesting potential as organic fluorophores. nih.gov

Creating polycyclic systems: The development of more complex structures, such as benzo fishersci.atsigmaaldrich.comimidazo[1,2-a] wikipedia.orgnih.govnih.govtriazolo[4,5-e]pyrimidines (BITPs), has yielded compounds with significant quantum yields (up to 60%) and emission in the blue-green range (471–505 nm). fishersci.dk

Targeted modifications for specific applications: Analogs could be designed to change their fluorescence upon binding to a specific ion, metabolite, or macromolecule, creating highly specific sensors. The sensitivity of this compound fluorescence to pH and solvent polarity provides a strong basis for this work. nih.gov

Exploration of this compound Derivatives in Advanced Mechanistic Enzymology

This compound nucleosides have proven to be invaluable fluorescent probes for studying the mechanisms of purine-metabolizing enzymes and ribozymes. wikipedia.orgcenmed.com Their ability to act as isosteric substitutes for natural purines allows them to probe the active sites of enzymes like purine (B94841) nucleoside phosphorylase (PNP). nih.govwikipedia.org

Future research in this area will likely involve:

Probing enzyme dynamics: The distinct fluorescence signatures of different this compound ribosides (e.g., N7-, N8-, and N9-isomers) can be used to monitor enzymatic reactions in real-time and distinguish between different enzyme orthologs. For example, the N7-riboside of 2,6-diamino-8-azapurine is a good substrate for mammalian PNP, while the N8-riboside is selective for the E. coli enzyme. fishersci.at

Investigating transition states: The formation of weak but fluorescent complexes between 8-azapurines like 8-azaguanine (B1665908) and enzymes can be studied spectroscopically to understand ligand binding and the tautomeric forms of the bound ligand. wikidata.org

Mutational analysis: Using libraries of mutant enzymes, researchers can explore how specific amino acid changes affect the binding and processing of this compound substrates. This can provide detailed maps of active sites, as shown in studies where point mutations in PNP altered the site of ribosylation on this compound analogs. fishersci.at

Ribozyme mechanisms: this compound nucleotides have been used to investigate the catalytic mechanisms of ribozymes, such as probing the micro-acidity of active guanine (B1146940) residues in the glmS ribozyme. cenmed.comwikidata.org This application is expected to expand to other catalytic RNAs.

Computational Design and Validation of Next-Generation this compound Probes

Computational chemistry is set to play an increasingly vital role in the development of new this compound probes. Methods like Density Functional Theory (DFT) and molecular docking simulations are becoming indispensable for predicting the properties and biological interactions of novel compounds before their synthesis, saving significant time and resources. nih.govwikipedia.orgguidetopharmacology.org

Key future directions include:

Predicting Photophysical Properties: Quantum mechanical calculations, such as Multi-State Complete-Active-Space Second-Order Perturbation Theory (MS-CASPT2), can predict UV-Vis absorption and fluorescence spectra with high accuracy. wikipedia.orgwikipedia.org These methods can elucidate the effects of different tautomers and solvation on fluorescence, guiding the design of probes with desired optical characteristics. wikipedia.orgmims.com

In Silico Screening: Molecular docking studies can be used to screen virtual libraries of this compound derivatives against the crystal structures of target proteins. This approach helps identify candidates with high binding affinity and specificity for particular enzymes or receptors, as demonstrated in studies targeting kinases like VEGFR-2 and PI3Kα. guidetopharmacology.org

Understanding Reaction Mechanisms: Computational modeling can help understand complex photochemical events, such as the photo-transformation of some 2-aryl-1,2,3-triazolopyrimidines, which was suggested to occur via homolytic cleavage of a C-Cl bond upon UV irradiation. nih.govepa.govfishersci.no

Validation through Synthesis and Experiment: A crucial part of this workflow is the experimental validation of computational predictions. Promising candidates identified through in silico screening must be synthesized and their properties and biological activities confirmed in the lab. nih.govguidetopharmacology.org

Expanding the Application of this compound Probes in Complex Biological Systems

While 8-azapurines are well-established as probes in enzymatic assays, a major future goal is to expand their use into more complex biological environments, such as living cells and tissues. nih.govfishersci.ca Their intrinsic fluorescence makes them suitable for applications in fluorescence microscopy and bioimaging. nih.gov

Future research will focus on:

Cellular Imaging: Studies have already shown that certain 2-aryl-1,2,3-triazolopyrimidine derivatives can penetrate cell membranes and accumulate in specific organelles like the Golgi complex and endoplasmic reticulum. nih.govepa.govfishersci.no This opens the door for designing probes that can report on the physiological state of specific cellular compartments.

Probing Cellular Processes: The development of this compound-based probes that are sensitive to intracellular pH, ion concentrations, or the presence of reactive oxygen species would provide powerful tools for studying cellular health and disease.

In Vivo Applications: Moving beyond cell culture, the development of this compound probes for in vivo imaging in animal models represents a significant, albeit challenging, frontier. This will require analogs with long-wavelength emission to penetrate tissue and high specificity for their biological target.

Quantification in Biological Samples: The fluorescence of 8-azapurines and their ribosides can be used for the sensitive quantification of enzyme activities directly in crude cell homogenates and other biological materials. nih.govmims.com

Investigation of Novel Biological Targets Modulated by this compound Scaffolds

The this compound nucleus is a versatile scaffold that has been shown to interact with a wide range of biological targets beyond the classic purine-metabolizing enzymes. fishersci.no Inspired by the success of purine analogs in medicine, researchers are exploring this compound derivatives for their potential to modulate various proteins involved in human disease. iiab.mesci-hub.se

Future investigations will aim to:

Identify New Kinase Inhibitors: Molecular docking studies have suggested that this compound derivatives have the potential to target and inhibit various kinases involved in cancer, such as VEGFR-2, PI3Kα, EGFR, and HER2. guidetopharmacology.org Experimental validation confirmed that one compound could inhibit VEGFR-2, PI3Kα, and EGFR with micromolar efficacy. guidetopharmacology.org

Develop Antiplatelet Agents: Drawing inspiration from the structure of ticagrelor (B1683153), a P2Y12 receptor antagonist, novel N6-substituted this compound derivatives have been designed and synthesized. sci-hub.se Some of these compounds exhibited potent in vitro antiplatelet activity, with one being four times more active than ticagrelor. guidetopharmacology.orgsci-hub.se

Explore Antimitotic Activity: Analogues of myoseverin (B1677587) based on the this compound and pyrazolo[4,3-d]pyrimidine scaffolds have been synthesized and shown to inhibit tubulin polymerization, a key target in cancer chemotherapy. biorxiv.org This aligns with the activity of other microtubule inhibitors like podophyllotoxin (B1678966) and colchicine.

Screening for Broad Biological Activity: Future work will involve screening larger libraries of diverse this compound compounds against a wide array of biological targets, including G-protein coupled receptors, ion channels, and other enzyme families, to uncover new therapeutic possibilities. iiab.mewikipedia.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 8-Azapurine derivatives in academic settings?

  • Methodological Answer : Synthesis of this compound derivatives typically involves nucleoside substitution or aza-modification of purine bases. For example, 8-azaguanosine can be synthesized via enzymatic glycosylation using purine nucleoside phosphorylase. Characterization requires high-resolution NMR (e.g., proton spectra in D₂O at +40°C to resolve ribose conformers) and mass spectrometry for purity validation . Experimental protocols must detail solvent conditions, temperature, and enzyme ratios to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for studying this compound's structural and photophysical properties?

  • Methodological Answer :

  • Fluorescence spectroscopy : Measures excited-state proton transfer dynamics, with time-resolved decay analysis (e.g., biexponential fitting for lifetimes ~8 ns and 1.5 ns in aqueous media) .
  • NMR : Critical for resolving ribose conformers (e.g., C2'-endo vs. C3'-endo) and glycosidic bond torsion angles. Coupling constants (e.g., J₄’₅’a/b) in D₂O at varying temperatures reveal temperature-dependent conformational shifts .
  • UV-Vis : Monitors tautomeric equilibria in different solvents (e.g., alcohol vs. water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence lifetimes of this compound across studies?

  • Methodological Answer : Contradictions often arise from solvent polarity, pH, or instrumentation calibration. To address this:

Control solvent conditions : Compare lifetimes in deuterated vs. non-deuterated solvents to assess proton exchange effects .

Validate instrumentation : Use standardized fluorophores (e.g., quinine sulfate) to calibrate time-correlated single-photon counting (TCSPC) systems.

Statistical analysis : Apply global fitting algorithms to decay curves to distinguish intrinsic lifetimes from artifacts (e.g., scattered light) .

Q. What computational methods are recommended to model this compound's excited-state proton transfer dynamics?

  • Methodological Answer :

  • TD-DFT (Time-Dependent Density Functional Theory) : Models electronic transitions and proton transfer barriers. Use solvent continuum models (e.g., PCM) to simulate aqueous environments .
  • Molecular Dynamics (MD) : Simulates ribose puckering dynamics in nucleosides. For example, simulations of 8-azaguanosine in explicit solvent reveal a shift from gg to tg conformers at low temperatures, aligning with NMR data .
  • Kinetic modeling : Fit fluorescence decay data to multi-state kinetic schemes (e.g., reversible proton transfer between N7 and N9 positions) .

Q. How do temperature-dependent ribose conformations in this compound nucleosides impact enzyme binding studies?

  • Methodological Answer :

  • Experimental design : Perform isothermal titration calorimetry (ITC) at multiple temperatures (e.g., -60°C to +40°C) to correlate conformational shifts (e.g., gg isomer dropping from 0.45 to 0.26) with binding entropy/enthalpy .
  • Structural analysis : Overlay MD trajectories with enzyme active-site X-ray structures to identify steric clashes or hydrogen-bonding changes caused by aza-substitution .

Q. What strategies optimize the use of this compound as a fluorescent probe in live-cell imaging?

  • Methodological Answer :

  • Cell permeability : Modify this compound with lipophilic groups (e.g., acetoxymethyl esters) while monitoring cytotoxicity via MTT assays.
  • Two-photon excitation : Use near-IR wavelengths (e.g., 750 nm) to reduce photobleaching and improve depth penetration in tissues .
  • Control experiments : Compare fluorescence in knockout cell lines (e.g., lacking target enzymes) to confirm specificity .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in ribose conformation data for this compound nucleosides?

  • Methodological Answer :

  • Cross-validate techniques : Compare NMR-derived coupling constants with X-ray crystallography or Raman spectroscopy data .
  • Assess sample purity : Use HPLC-MS to rule out contaminants affecting conformational equilibria .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, ChemSpider) and apply multivariate regression to identify confounding variables (e.g., buffer ionic strength) .

Experimental Design & Best Practices

Q. What are key considerations for designing reproducible kinetic studies of this compound's photophysical properties?

  • Methodological Answer :

  • Standardize conditions : Pre-equilibrate solvents to control humidity and oxygen levels, which quench fluorescence .
  • Document metadata : Report excitation wavelengths, detector gain, and integration times in supplementary materials .
  • Error mitigation : Replicate experiments across independent labs to identify systematic vs. random errors (e.g., instrument-specific artifacts) .

Literature & Data Sourcing

Q. How can researchers ensure comprehensive and credible literature reviews on this compound?

  • Methodological Answer :

  • Database selection : Prioritize primary sources via PubMed, SciFinder, and ACS Publications. Avoid non-peer-reviewed platforms (e.g., ) .
  • Citation chaining : Use reference lists from seminal papers (e.g., Lüdemann et al., 2020) to locate foundational studies .
  • Data validation : Cross-check reported synthetic yields or spectral data against independent publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.